4-(5-Oxazolyl)benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYJVYAAIVMXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630614 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-14-7 | |
| Record name | 4-(5-Oxazolyl)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(5-Oxazolyl)benzohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(5-Oxazolyl)benzohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating available data on its synthesis, characterization, and potential biological relevance.
Chemical Identity and Physical Properties
This compound is a carbohydrazide derivative containing a central benzene ring substituted with an oxazole ring and a hydrazide functional group. Its chemical structure combines the features of a benzohydrazide, a class of compounds known for a wide range of biological activities, with an oxazole moiety, a five-membered aromatic heterocycle also found in numerous pharmacologically active compounds.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(oxazol-5-yl)benzohydrazide | [2] |
| CAS Number | 886362-14-7 | [2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [2][3] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| Appearance | White to beige needle-like crystals or powder (inferred from related compounds) | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage | Room temperature, dry | [3] |
Structural Information
The molecular structure of this compound is characterized by a phenyl ring at the core. A hydrazide group (-CONHNH₂) is attached to the fourth position of this ring, and an oxazole ring is attached at the fifth position.
Figure 1: Chemical structure of this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons on the benzene and oxazole rings, as well as distinct signals for the -NH and -NH₂ protons of the hydrazide group.[5] |
| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, as well as aromatic carbons of the benzene and oxazole rings.[5] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). Aromatic C-H and C=C stretching bands are also expected.[6][8] |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (203.20 g/mol ).[4] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic approach can be proposed based on established methods for the synthesis of benzohydrazides and oxazoles.
A plausible synthetic route would involve two main steps:
-
Formation of the Benzohydrazide: This is typically achieved by the reaction of a corresponding methyl benzoate with hydrazine hydrate.[9]
-
Formation of the Oxazole Ring: The oxazole ring can be constructed through various methods, such as the Van Leusen reaction or from an α-haloketone and an amide.
The following diagram illustrates a potential synthetic pathway starting from 4-formylbenzoic acid.
Figure 2: A proposed synthetic pathway for this compound.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader classes of benzohydrazides and oxazole derivatives are known to possess a wide range of pharmacological properties.
-
Antimicrobial and Antifungal Activity: Benzohydrazide derivatives have been extensively studied for their antibacterial and antifungal properties.[9] One commercial supplier notes that this compound is used in pharmaceutical research as a key intermediate in the synthesis of antimicrobial and antifungal agents.[3] The oxazole moiety is also a common feature in many antimicrobial compounds.[10]
-
Enzyme Inhibition: The hydrazide functionality and the heterocyclic oxazole ring suggest that this compound may act as an enzyme inhibitor.[3] Benzohydrazides have been investigated as inhibitors for various enzymes, and oxazole-containing compounds have also shown inhibitory activity against a range of enzymatic targets.[11]
-
Anticancer Activity: Numerous benzohydrazide derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9]
The combination of the benzohydrazide and oxazole scaffolds in a single molecule makes this compound a promising candidate for further investigation in drug discovery programs. Structure-activity relationship (SAR) studies on related oxazole-benzamide compounds have shown that modifications to the oxazole and benzamide portions of the molecule can significantly impact antibacterial activity, suggesting that this scaffold is amenable to optimization.[12]
Safety and Handling
Based on available safety data for related compounds, this compound should be handled with care. The following is a summary of potential hazards; however, a specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling.
Table 3: Hazard Information for a Related Benzohydrazide Compound
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[1]
Conclusion
This compound is a molecule with significant potential for further exploration in the field of medicinal chemistry. While specific experimental data on its physical properties, spectroscopy, and biological activity are currently limited in the public domain, its structural features suggest a range of promising pharmacological activities. This technical guide serves as a foundational resource to encourage and facilitate future research into this intriguing compound. Further studies are warranted to fully elucidate its chemical and biological profile and to explore its potential as a lead compound for the development of new therapeutic agents.
References
- 1. fishersci.com [fishersci.com]
- 2. 886362-14-7 | this compound - AiFChem [aifchem.com]
- 3. tapazol.co.il [tapazol.co.il]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoic acid, hydrazide [webbook.nist.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]
- 12. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-(5-Oxazolyl)benzohydrazide (CAS 886362-14-7)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of publicly available information regarding CAS number 886362-14-7, identified as 4-(5-Oxazolyl)benzohydrazide. It is important to note that detailed experimental characterization data and specific biological activity studies for this particular compound are limited in the public domain. The information presented herein is a compilation of data for the compound itself where available, supplemented with information on related benzohydrazide and oxazole compounds to provide a general context for its potential properties and synthesis.
Core Compound Identification
| Parameter | Value | Source |
| CAS Number | 886362-14-7 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Synonyms | 4-(oxazol-5-yl)benzohydrazide | N/A |
Physicochemical and Safety Data
Table 2.1: Hazard Information
| Hazard Statement(s) | Precautionary Statement(s) |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data for a closely related compound, benzohydrazide, indicates a melting point of 115 °C.[2]
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach for benzohydrazide derivatives involves the reaction of a corresponding ester with hydrazine hydrate.[3][4] The synthesis of the oxazole ring can be achieved through various methods, including the Van Leusen reaction.[5]
A plausible synthetic route, based on general organic chemistry principles and synthesis of similar compounds, is conceptualized below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocols for Characterization of Related Benzohydrazides
While specific data for this compound is unavailable, the following are typical experimental protocols used for the characterization of similar benzohydrazide and oxazole-containing compounds.[3][4][6][7]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using DMSO-d₆ or CDCl₃ as a solvent and Tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm.
-
¹³C-NMR: Spectra are recorded on a 75 or 100 MHz spectrometer with complete proton decoupling.
3.2.2. Mass Spectrometry (MS)
-
Mass spectra are often obtained using an electrospray ionization (ESI) source. Data is reported as mass-to-charge ratio (m/z).
3.2.3. Infrared (IR) Spectroscopy
-
IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks are reported in wavenumbers (cm⁻¹).
3.2.4. Elemental Analysis
-
Carbon, Hydrogen, and Nitrogen content are determined using a CHN elemental analyzer. The results are compared with calculated theoretical values.
Potential Biological Activity and Applications
Specific biological screening data for this compound is not available in the public domain. However, the benzohydrazide and oxazole moieties are present in many compounds with a wide range of biological activities.
-
Benzohydrazide Derivatives: This class of compounds has been investigated for various pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[8][9][10][11]
-
Oxazole Derivatives: The oxazole ring is a common scaffold in medicinal chemistry and is found in compounds with antimicrobial, antifungal, and anticancer activities.[12]
One commercial source suggests that this compound is used in pharmaceutical research as a key intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial and antifungal agents. It is also suggested to have potential in the design of enzyme inhibitors and in materials science for developing fluorescent probes and sensors.[1] Without specific studies on this compound, these remain potential, unverified applications.
Signaling Pathways and Mechanism of Action
There is no information available in the searched literature regarding any specific signaling pathways modulated by this compound or its mechanism of action. Research on related benzohydrazide-containing compounds has explored their potential as inhibitors of various enzymes, but this cannot be directly extrapolated to the target compound without specific experimental evidence.
Conclusion
This compound (CAS 886362-14-7) is a chemical intermediate with potential applications in pharmaceutical and materials science research. While its basic chemical identity is established, there is a significant lack of publicly available, detailed experimental characterization data and biological activity studies for this specific molecule. Researchers interested in this compound would need to perform de novo characterization and biological screening to ascertain its properties and potential applications. The information provided on related compounds can serve as a guide for designing such experimental investigations.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide [mdpi.com]
- 4. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 4-(5-Oxazolyl)benzohydrazide. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical chemistry.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the analysis of structurally similar compounds, primarily 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide.[1][2] These predictions provide a foundational dataset for the identification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 | Singlet | 1H | -NH- (Amide) |
| ~8.1 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~7.9 | Doublet | 2H | Aromatic (meta to C=O) |
| ~7.5 | Singlet | 1H | Oxazole Ring (C4-H) |
| ~7.0 | Singlet | 1H | Oxazole Ring (C2-H) |
| ~4.6 | Singlet | 2H | -NH₂ (Hydrazide) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~160 | C5 (Oxazole) |
| ~151 | C2 (Oxazole) |
| ~137 | Aromatic (quaternary, C-C=O) |
| ~130 | Aromatic (CH, ortho to C=O) |
| ~128 | Aromatic (CH, meta to C=O) |
| ~125 | Aromatic (quaternary, C-Oxazole) |
| ~122 | C4 (Oxazole) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazide) |
| 3100 - 3000 | Medium | C-H Stretching (Aromatic and Oxazole) |
| ~1660 | Strong | C=O Stretching (Amide I) |
| ~1610 | Medium | N-H Bending (Amide II) |
| 1600 - 1450 | Medium to Weak | C=C and C=N Stretching (Aromatic and Oxazole Rings) |
| ~1300 | Medium | C-N Stretching |
| 900 - 675 | Strong | C-H Out-of-Plane Bending (Aromatic) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 203.07 | [M]⁺ (Molecular Ion) |
| 174.06 | [M - NHNH₂]⁺ |
| 146.05 | [M - CONHNH₂]⁺ |
| 118.04 | [C₇H₄NO]⁺ |
| 90.03 | [C₆H₄N]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following protocols provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: Collect a background spectrum of the empty sample compartment.
Data Processing:
-
Perform a background subtraction from the sample spectrum.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[3]
-
If any solid particles are present, filter the solution.[3]
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50 - 500
-
Scan Speed: 1 scan/second
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Initial Biological Activity Screening of 4-(5-Oxazolyl)benzohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of 4-(5-oxazolyl)benzohydrazide derivatives. Due to the limited availability of data on this specific scaffold, this document synthesizes information from structurally related benzohydrazide and oxazole derivatives to propose a robust framework for screening. The methodologies and potential activities outlined herein are based on established protocols for analogous compounds and serve as a foundational resource for researchers entering this area of drug discovery.
Introduction
Benzohydrazide and oxazole moieties are prominent pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The conjugation of these two heterocyclic systems into a single molecular entity, the this compound scaffold, presents a promising avenue for the development of novel therapeutic agents. This guide details the synthetic strategies, experimental protocols for biological evaluation, and data presentation for the initial screening of these derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A generalized synthetic route is proposed, drawing parallels from the synthesis of similar oxadiazole-benzohydrazide compounds.[3][4] The key steps involve the formation of the oxazole ring followed by the generation of the hydrazide moiety.
A plausible synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for this compound derivatives.
Initial Biological Activity Screening
The initial screening of this compound derivatives should encompass a battery of in vitro assays to identify potential therapeutic applications. Based on the known activities of related compounds, the primary areas of investigation should include antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity Screening
The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a compound that inhibits visible growth of a microorganism, is a standard metric for antimicrobial activity. The broth microdilution method is a commonly used technique.[5][6]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise tabular format.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| ... | ... | ... | ... |
| Standard Drug | Data | Data | Data |
Data in this table is hypothetical and should be replaced with experimental results.
Anticancer Activity Screening
The cytotoxic effects of the this compound derivatives can be assessed against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation: Anticancer Activity
The IC50 values for each compound against different cancer cell lines should be tabulated for easy comparison.
| Compound | A549 (Lung Cancer) (IC50, µM) | MCF-7 (Breast Cancer) (IC50, µM) | HepG2 (Liver Cancer) (IC50, µM) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| ... | ... | ... | ... |
| Standard Drug | Data | Data | Data |
Data in this table is hypothetical and should be replaced with experimental results.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the derivatives can be initially evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production.[2]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in a 96-well plate.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compounds for a short period, followed by stimulation with LPS to induce NO production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity
The percentage of nitric oxide inhibition at a specific concentration or the IC50 values for NO inhibition should be presented in a table.
| Compound | NO Inhibition (%) at [X] µM | IC50 for NO Inhibition (µM) |
| Derivative 1 | Data | Data |
| Derivative 2 | Data | Data |
| ... | ... | ... |
| Standard Drug | Data | Data |
Data in this table is hypothetical and should be replaced with experimental results.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound derivatives are yet to be elucidated, insights can be drawn from related compounds. For instance, some benzoxazole derivatives have been shown to inhibit the MD2/TLR4 signaling pathway, which is crucial in the inflammatory response.[8] Certain oxazolo[5,4-d]pyrimidine derivatives have demonstrated anticancer activity through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[9][10]
Caption: Plausible signaling pathways for the anti-inflammatory and anticancer activities.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for the initial biological activity screening of its derivatives, drawing upon established methodologies for structurally related compounds. A systematic approach to synthesis and screening, as outlined in this document, will be instrumental in uncovering the therapeutic potential of this novel class of compounds. Further studies will be required to elucidate the specific mechanisms of action and to optimize the lead compounds for further development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Stability of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Oxazolyl)benzohydrazide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzohydrazide and oxazole moieties in various biologically active molecules. Understanding the physicochemical properties, particularly solubility and stability, is a critical prerequisite for its development as a potential therapeutic agent. These parameters are fundamental to formulation development, bioavailability, and ensuring the safety and efficacy of the final drug product.
This technical guide outlines the essential studies required to characterize the solubility and stability profile of this compound. It includes detailed, representative experimental protocols, frameworks for data presentation, and logical workflows to guide the research process.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) in various media is a key determinant of its absorption and bioavailability. The following sections detail the methodologies for a comprehensive solubility assessment.
Experimental Protocol: Equilibrium Solubility Measurement
This protocol describes the shake-flask method, a standard technique for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
Solvents: Purified water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile.
-
Shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Solubility Data
The quantitative solubility data should be summarized in a clear and structured table.
Table 1: Representative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Qualitative Solubility |
| Purified Water | 25 | Data not available | Expected to be sparingly soluble |
| 0.1 N HCl | 25 | Data not available | To be determined |
| PBS (pH 7.4) | 37 | Data not available | To be determined |
| DMSO | 25 | Data not available | Expected to be soluble |
| Ethanol | 25 | Data not available | To be determined |
| Methanol | 25 | Data not available | To be determined |
| Acetonitrile | 25 | Data not available | To be determined |
Note: Based on similar structures like 4-Aminobenzoic acid hydrazide, solubility is expected to be higher in organic solvents like DMSO[1].
Stability Studies and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2] These studies are also crucial for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC. Major degradation is often observed in alkaline conditions for similar compounds.[3]
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the sample at room temperature and protected from light.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period.[4]
-
Also, prepare a solution of the compound and expose it to heat.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
Data Presentation: Stability Data
The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.
Table 2: Representative Forced Degradation of this compound
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | No. of Degradation Products |
| 0.1 N HCl (60 °C) | To be determined | Data not available | Data not available | Data not available |
| 0.1 N NaOH (RT) | To be determined | Data not available | Data not available | Data not available |
| 3% H₂O₂ (RT) | To be determined | Data not available | Data not available | Data not available |
| Thermal (80 °C, Solid) | To be determined | Data not available | Data not available | Data not available |
| Photolytic (ICH Q1B) | To be determined | Data not available | Data not available | Data not available |
Note: Oxadiazole derivatives have shown maximum stability in the pH range of 3-5, with increased degradation at higher or lower pH.[5]
Visualization of Workflows
General Workflow for Solubility and Stability Studies
The following diagram illustrates the logical flow of the experimental work.
Caption: Workflow for Solubility and Stability Studies.
Forced Degradation Experimental Workflow
This diagram details the steps involved in the forced degradation studies.
Caption: Forced Degradation Experimental Workflow.
Conclusion
The solubility and stability of this compound are paramount to its potential development as a pharmaceutical agent. This guide provides a robust framework for conducting these essential studies. While specific data for this compound is pending, the outlined protocols and data management structures, derived from studies on similar chemical entities, offer a clear path for researchers. The successful execution of these studies will provide the foundational knowledge required for formulation design, the establishment of appropriate storage conditions, and the assurance of product quality and performance.
References
The Multifaceted Mechanisms of Action of Oxazolyl Benzohydrazide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oxazolyl benzohydrazide and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide delves into the core mechanisms of action through which these compounds exert their therapeutic effects, ranging from anticancer and antifungal to antibacterial properties. The information presented herein is a synthesis of current scientific literature, intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Inhibition of Succinate Dehydrogenase (SDH) in Fungal Pathogens
A primary mechanism of action for a subset of oxazolyl benzohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungal pathogens.[1][2] By targeting SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death. This mode of action is particularly relevant for the development of novel agricultural fungicides.[1][2][3][4]
Quantitative Data: Antifungal Activity and SDH Inhibition
The following table summarizes the in vitro antifungal activity and SDH inhibitory potency of representative pyrazol-5-yl-benzamide derivatives containing an oxazole group.
| Compound | Target Fungus | EC50 (mg/L) | SDH IC50 (µM) | Reference |
| C13 | Sclerotinia sclerotiorum | 0.69 | Not Reported | [1] |
| C14 | Sclerotinia sclerotiorum | 0.26 | Not Reported | [1] |
| C16 | Sclerotinia sclerotiorum | 0.95 | Not Reported | [1] |
| 7d | Rhizoctonia solani | Not Reported | 3.293 | [5] |
| A6 | Colletotrichum gloeosporioides | 0.71 | 11.02 (R. solani) | [2] |
| A11 | Colletotrichum gloeosporioides | 0.40 | Not Reported | [2] |
| A17 | Colletotrichum gloeosporioides | 0.42 | Not Reported | [2] |
| Boscalid (Control) | Sclerotinia sclerotiorum | 0.96 | 5.17 (R. solani) | [1][2] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.0237 | 4.24 | [3] |
Experimental Protocol: SDH Enzymatic Inhibition Assay
A generalized protocol for determining the SDH inhibitory activity of oxazolyl benzohydrazide compounds is as follows:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., Sclerotinia sclerotiorum or Rhizoctonia solani) through differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, succinate (substrate), and a terminal electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone.
-
Compound Incubation: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate with the isolated mitochondria for a specific period.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reduction of the electron acceptor spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualization: SDH Inhibition Workflow
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase.[6][7] EGFR is a tyrosine kinase receptor that plays a crucial role in cell growth, proliferation, and survival.[6] Its overexpression is implicated in various cancers, making it a key target for anticancer drug development.[6][7] These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways and inhibiting cancer cell proliferation.
Quantitative Data: Antiproliferative Activity and EGFR Inhibition
The following table summarizes the in vitro antiproliferative activity and EGFR inhibitory potency of a representative benzohydrazide derivative.
| Compound | Cell Line | Antiproliferative IC50 (µM) | EGFR IC50 (µM) | Reference |
| H20 | A549 (Lung Cancer) | 0.46 | 0.08 | [6] |
| MCF-7 (Breast Cancer) | 0.29 | [6] | ||
| HeLa (Cervical Cancer) | 0.15 | [6] | ||
| HepG2 (Liver Cancer) | 0.21 | [6] | ||
| Erlotinib (Control) | Not Reported | 0.03 | [6] |
Experimental Protocol: EGFR Kinase Inhibition Assay (ELISA-based)
A common method to determine the EGFR kinase inhibitory activity is the ELISA-based assay:
-
Plate Coating: Coat a 96-well plate with a substrate peptide that can be phosphorylated by EGFR, such as poly(Glu, Tyr).
-
Kinase Reaction: In a separate plate, prepare a reaction mixture containing recombinant human EGFR, ATP, and varying concentrations of the test compound.
-
Phosphorylation: Transfer the kinase reaction mixture to the substrate-coated plate and incubate to allow for the phosphorylation of the substrate.
-
Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., anti-phosphotyrosine antibody).
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic HRP substrate (e.g., TMB).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration and determine the IC50 value.
Visualization: EGFR Signaling Pathway Inhibition
Dual Inhibition of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein (ACP) Reductase
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have demonstrated promising antibacterial and antitubercular activities through the dual inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA).[7][8][9] Both enzymes are essential for bacterial survival. DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis, while InhA is a key enzyme in the fatty acid biosynthesis pathway of the mycobacterial cell wall.[7][9]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative compounds against various bacterial strains.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5f | 1.6 | Not Reported | Not Reported | [9] |
| 5i | 1.6 | Not Reported | Not Reported | [9] |
| 5j | 1.6 | Not Reported | Not Reported | [9] |
| 5k | 0.8 | Not Reported | Not Reported | [9] |
| 5n | 1.6 | Not Reported | Not Reported | [9] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a widely used method to determine the MIC of compounds against Mycobacterium tuberculosis:
-
Culture Preparation: Grow M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualization: Dual Enzyme Inhibition Mechanism
Inhibition of Purine Synthesis and DNA Interaction
Early studies on 2-acetylpyridine hydrazone derivatives of benzoxazole indicated that these compounds exert their antitumor effects by inhibiting de novo purine synthesis. This inhibition occurs at key regulatory sites such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase, leading to a suppression of nucleic acid synthesis. Additionally, there is evidence to suggest that these compounds can directly interact with the DNA molecule, potentially affecting its template activity.
Experimental Protocol: In Vitro DNA Interaction Study (UV-Visible Spectroscopy)
UV-Visible spectroscopy can be used to study the interaction of compounds with DNA:
-
DNA Solution: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Compound Titration: Record the UV-Vis spectrum of the DNA solution. Then, incrementally add small aliquots of the test compound solution to the DNA solution.
-
Spectral Measurement: After each addition of the compound, record the UV-Vis spectrum.
-
Data Analysis: Analyze the changes in the absorption spectrum of the DNA upon binding to the compound. A hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effect, along with a red or blue shift in the wavelength of maximum absorbance, can indicate the mode of interaction (e.g., intercalation, groove binding).
Visualization: Proposed Antitumor Mechanism
Conclusion
The oxazolyl benzohydrazide scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. The ability of these compounds to target critical enzymes in fungal, bacterial, and cancer cells underscores their potential for the development of new therapeutic agents. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and generalized experimental protocols, to aid researchers in their pursuit of novel drug candidates based on this promising chemical class. Further detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"literature review on the synthesis of oxazole-containing hydrazides"
For Researchers, Scientists, and Drug Development Professionals
The convergence of the oxazole nucleus and the hydrazide functional group within a single molecular framework has garnered significant interest in medicinal chemistry. This is due to the established biological activities of both moieties, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The resulting oxazole-containing hydrazides and their derivatives, such as hydrazones, are promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prevalent synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows.
Core Synthetic Strategies
The synthesis of oxazole-containing hydrazides can be broadly categorized into two primary approaches:
-
Sequential Synthesis: This common strategy involves the initial construction of the oxazole ring, followed by the introduction or modification of a functional group to generate the hydrazide moiety.
-
Convergent Synthesis: In this approach, fragments containing the pre-formed oxazole and hydrazide precursors are coupled in the final steps of the synthesis.
This guide will focus on key methodologies reported in the literature, providing a detailed examination of the reaction pathways and experimental specifics.
Three-Step Synthesis of Acylhydrazone-Oxazole Hybrids via Van Leusen Reaction
A notable and efficient method for the synthesis of acylhydrazone-oxazole hybrids involves a three-step sequence starting with the Van Leusen reaction to form the oxazole ring.[1] This is followed by hydrazinolysis of an ester group to yield the key hydrazide intermediate, which is then condensed with various aldehydes to produce the final acylhydrazone products.[1]
Experimental Protocol
Step 1: Synthesis of Methyl Ester-1,3-Oxazole Intermediate
The initial step involves the formation of the 1,3-oxazole ring using a Van Leusen reaction.[1] This reaction typically utilizes tosylmethyl isocyanide (TosMIC) and a bifunctional aldehyde containing a methyl ester group.[1]
-
Reagents: Tosylmethyl isocyanide (TosMIC), bifunctional aldehyde with a methyl ester group (e.g., methyl 4-formylbenzoate), potassium carbonate (K₂CO₃), methanol (CH₃OH).
-
Procedure: To a solution of the aldehyde and TosMIC in methanol, potassium carbonate is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the methyl ester-1,3-oxazole intermediate.[1]
Step 2: Synthesis of Hydrazide-1,3-Oxazole Intermediate
The methyl ester of the oxazole intermediate is converted to the corresponding hydrazide through hydrazinolysis.[1]
-
Reagents: Methyl ester-1,3-oxazole intermediate, hydrazine hydrate (NH₂NH₂·H₂O), ethanol (C₂H₅OH).
-
Procedure: The methyl ester-1,3-oxazole is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the resulting solid hydrazide is typically purified by recrystallization.[1]
Step 3: Synthesis of Acylhydrazone-Oxazole Hybrids
The final step is the condensation of the hydrazide-1,3-oxazole with various functionalized aldehydes to form the Schiff base, resulting in the desired acylhydrazone-oxazole hybrids.[1]
-
Reagents: Hydrazide-1,3-oxazole intermediate, substituted aldehydes, ethanol (C₂H₅OH), catalytic amount of glacial acetic acid.
-
Procedure: The hydrazide-1,3-oxazole and a slight excess of the aldehyde are dissolved in ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the pure acylhydrazone-oxazole hybrid.[1]
Quantitative Data
| Step | Product | Yield Range |
| 1 | Methyl ester-1,3-oxazole | Good |
| 2 | Hydrazide-1,3-oxazole | Moderate |
| 3 | Acylhydrazone-oxazole hybrids | 36-86%[1] |
Workflow Diagram
Caption: Three-step synthesis of acylhydrazone-oxazoles.
Synthesis from 2,4-Disubstituted Oxazoles
Another prevalent method involves the preparation of 2,4-disubstituted oxazoles, which are subsequently reacted with hydrazine hydrate to yield the corresponding hydrazones.[2][3] This approach often utilizes the Erlenmeyer-Plöchl reaction for the synthesis of the initial oxazolone intermediate.
Experimental Protocol
Step 1: Synthesis of 2,4-Disubstituted-5-Oxo-1,3-Oxazole
This step typically involves the condensation of an N-acylglycine (like hippuric acid or acetyl glycine) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[2][3]
-
Reagents: Aromatic aldehyde, hippuric acid or acetyl glycine, anhydrous sodium acetate, acetic anhydride.
-
Procedure: A mixture of the aromatic aldehyde, N-acylglycine, anhydrous sodium acetate, and acetic anhydride is heated with stirring. The reaction mixture often solidifies before liquefying as the temperature increases. After the reaction is complete (monitored by TLC), the mixture is cooled, and ethanol is added to precipitate the product. The solid is then filtered and recrystallized.[2]
Step 2: Synthesis of 2,4-Disubstituted-5-Hydrazino-1,3-Oxazole (Hydrazone)
The oxazolone from the previous step is then reacted with hydrazine hydrate.[2]
-
Reagents: 2,4-disubstituted-5-oxo-1,3-oxazole, hydrazine hydrate, methanol.
-
Procedure: The oxazolone and hydrazine hydrate are taken in methanol and refluxed for about an hour. After cooling, the reaction mixture is poured onto ice. The resulting solid product is filtered and recrystallized from ethanol to give the hydrazone derivative.[2]
Quantitative Data
| Step | Product | Yield |
| 1 | 2,4-disubstituted-5-oxo-1,3-oxazole | Good |
| 2 | 2,4-disubstituted-5-hydrazino-1,3-oxazole | Good[2] |
Workflow Diagram
Caption: Synthesis of oxazole hydrazones from oxazolones.
Classical Methods for Oxazole Ring Formation
A variety of classical methods can be employed for the synthesis of the oxazole ring, which can then be further functionalized to introduce a hydrazide group. These methods offer versatility in accessing diverse substitution patterns on the oxazole core. Some of the key reactions include:
-
Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of α-acylamino ketones.[4] Dehydrating agents such as sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride are commonly used.[4]
-
Fischer Oxazole Synthesis: This method utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[5]
-
Reaction of α-Haloketones with Primary Amides: This is a straightforward method for the synthesis of oxazoles.[4]
Once the oxazole ring is synthesized with an appropriate functional group (e.g., an ester or a carboxylic acid), it can be converted to the corresponding hydrazide through standard procedures, primarily by reacting with hydrazine hydrate.
Conclusion
The synthesis of oxazole-containing hydrazides is a dynamic area of research, driven by the potential of these compounds in drug discovery. The methodologies presented in this guide, particularly the multi-step sequences involving the Van Leusen reaction or the Erlenmeyer-Plöchl synthesis, provide robust and versatile routes to these valuable molecular scaffolds. The choice of a specific synthetic pathway will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and workflows provided herein serve as a practical resource for researchers engaged in the design and synthesis of novel oxazole-based therapeutic agents.
References
Crystal Structure Analysis of 4-(5-Oxazolyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(5-Oxazolyl)benzohydrazide, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the probable experimental protocols, expected structural characteristics, and potential intermolecular interactions based on the analysis of analogous compounds. This guide serves as a valuable resource for researchers undertaking the synthesis, crystallization, and structural elucidation of novel benzohydrazide derivatives, offering insights into the critical steps from powder to solved crystal structure. The presented data, compiled from related structures, offers a predictive framework for understanding the solid-state properties of this compound, which is crucial for rational drug design and development.
Introduction
Benzohydrazide derivatives are a well-established class of compounds in pharmaceutical research, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties. The incorporation of a five-membered oxazole ring introduces additional functionalities and potential for specific biological targeting. The three-dimensional arrangement of atoms and molecules in the solid state, determined through single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, a detailed knowledge of the crystal structure provides invaluable insights into intermolecular interactions that can inform the design of more potent and selective drug candidates.
This whitepaper details the theoretical and practical aspects of the crystal structure analysis of this compound. It is designed to guide researchers through the entire workflow, from the synthesis and crystallization of the compound to the final analysis and interpretation of the crystallographic data.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, likely commencing with the conversion of a corresponding benzoic acid or ester to the hydrazide. A plausible synthetic route is outlined below, drawing from established methods for preparing similar benzohydrazide derivatives.[1][2]
Proposed Synthesis Workflow:
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Oxazole Ring Formation: The synthesis would likely begin with a suitable starting material, such as a derivative of 4-cyanobenzoic acid, which would undergo a cyclization reaction to form the oxazole ring.
-
Hydrolysis: The nitrile group of the resulting 4-(5-Oxazolyl)benzonitrile would then be hydrolyzed to the corresponding carboxylic acid, 4-(5-Oxazolyl)benzoic acid.
-
Esterification: To facilitate the final step, the carboxylic acid is typically converted to its methyl or ethyl ester.
-
Hydrazinolysis: The final step involves the reaction of the ester with hydrazine hydrate, usually in a solvent like ethanol under reflux, to yield the desired this compound.[2][3]
Crystallization
Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of organic compounds.
Protocol for Crystallization:
-
Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, dimethylformamide, ethyl acetate, and mixtures thereof) should be screened to find a suitable solvent in which the compound has moderate solubility.
-
Preparation of Saturated Solution: The synthesized this compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.[3][4]
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Experimental Workflow for X-ray Diffraction:
Caption: General experimental workflow for single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.
Predicted Crystallographic Data and Molecular Structure
Based on the crystal structures of similar benzohydrazide and oxazole-containing compounds, we can predict the likely crystallographic parameters for this compound.
Table 1: Predicted Crystallographic Data for this compound.
| Parameter | Predicted Value |
| Chemical Formula | C₁₀H₉N₃O₂ |
| Formula Weight | 203.20 g/mol [5] |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 20 |
| c (Å) | 15 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.3 - 1.5 |
| R-factor | < 0.05 |
Note: These values are illustrative and based on data from related structures. Actual values would need to be determined experimentally.
The molecular structure of this compound is expected to be largely planar, although some torsion may be observed between the phenyl and oxazole rings. The hydrazide moiety can adopt different conformations, which will influence the intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is anticipated to be dominated by hydrogen bonding interactions involving the hydrazide group. Other weaker interactions, such as C-H···O, C-H···N, and π-π stacking, are also likely to play a significant role in stabilizing the crystal lattice.[6][7][8]
Potential Intermolecular Interactions:
-
N-H···O Hydrogen Bonds: The N-H donors of the hydrazide group are expected to form strong hydrogen bonds with the carbonyl oxygen (C=O) of neighboring molecules, leading to the formation of dimers or extended chains.[3][4]
-
N-H···N Hydrogen Bonds: The N-H groups could also act as donors to the nitrogen atom of the oxazole ring in adjacent molecules.
-
C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen/nitrogen atoms of the oxazole and hydrazide moieties are also plausible.
-
π-π Stacking: The aromatic phenyl and oxazole rings may engage in π-π stacking interactions, further contributing to the stability of the crystal packing.
Caption: Predicted intermolecular interactions in the crystal structure.
Conclusion
This technical guide has outlined the essential steps and expected outcomes for the crystal structure analysis of this compound. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing parallels with structurally related compounds, a comprehensive understanding of the solid-state properties of this molecule can be achieved. The detailed structural information obtained from such an analysis is critical for the rational design of new therapeutic agents and for advancing our understanding of structure-activity relationships in this important class of compounds. The predictive data and workflows presented herein provide a solid foundation for researchers embarking on the structural elucidation of novel benzohydrazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Synthesis of Novel 4-(5-Oxazolyl)benzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory synthesis of novel 4-(5-Oxazolyl)benzohydrazide analogs, a class of compounds with significant potential in medicinal chemistry. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathways for clarity and reproducibility. The methodologies described herein are grounded in established chemical principles and aim to facilitate further research and development in this promising area.
Core Synthetic Strategy
The synthesis of this compound analogs initiates from readily available starting materials and proceeds through a multi-step sequence. The central challenge lies in the efficient construction of the oxazole ring, followed by the formation of the benzohydrazide moiety. A robust and widely applicable method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1][2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to convert aldehydes into oxazoles.
The overall synthetic workflow can be conceptualized as follows:
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic transformations.
Synthesis of Methyl 4-(oxazol-5-yl)benzoate
The Van Leusen oxazole synthesis is employed for the construction of the oxazole ring from an aldehyde precursor.[2]
Reaction Principle: The reaction involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole.[2]
Procedure:
-
To a stirred solution of methyl 4-formylbenzoate (1 equivalent) in a suitable solvent such as methanol, add tosylmethyl isocyanide (1 equivalent).[4]
-
Add a base, for example, potassium carbonate (2 equivalents), to the mixture.[4]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-(oxazol-5-yl)benzoate.
Synthesis of this compound
The conversion of the methyl ester to the corresponding benzohydrazide is achieved through hydrazinolysis.
Procedure:
-
Dissolve methyl 4-(oxazol-5-yl)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (typically a 5-10 fold excess) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Exploratory Synthesis of Novel Analogs
Novel analogs can be generated by introducing diversity at various points in the synthetic sequence.
Strategy 1: Variation of the Aldehyde Starting Material By replacing methyl 4-formylbenzoate with other substituted aromatic or heteroaromatic aldehydes, a wide range of analogs with different substitution patterns on the phenyl ring can be synthesized.
Strategy 2: Modification of the Oxazole Ring The Van Leusen reaction can be adapted to produce substituted oxazoles by using α-substituted TosMIC reagents.[4] This allows for the introduction of substituents at the 4-position of the oxazole ring.
Strategy 3: Derivatization of the Hydrazide Moiety The resulting this compound can serve as a versatile intermediate for the synthesis of various derivatives, such as Schiff bases (by reaction with aldehydes or ketones) or N-acyl derivatives (by reaction with acid chlorides or anhydrides).
Data Presentation
The following tables summarize hypothetical characterization data for the core molecule and a representative novel analog.
Table 1: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Melting Point | 210-212 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.85 (s, 1H, -CONHH ), 8.30 (s, 1H, oxazole-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.80 (d, J=8.4 Hz, 2H, Ar-H), 7.50 (s, 1H, oxazole-H), 4.60 (s, 2H, -NH ₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.5 (C=O), 155.0 (oxazole-C), 151.0 (oxazole-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-C), 125.0 (Ar-CH), 122.0 (oxazole-CH) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1650 (C=O stretching), 1600, 1550 (C=N, C=C stretching) |
| Mass Spectrum (m/z) | 204.07 [M+H]⁺ |
Table 2: Characterization Data for a Novel Analog - 4-(4-Methyl-5-oxazolyl)benzohydrazide
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Melting Point | 225-227 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.80 (s, 1H, -CONHH ), 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (s, 1H, oxazole-H), 4.55 (s, 2H, -NH ₂), 2.30 (s, 3H, -CH₃) |
| Mass Spectrum (m/z) | 218.09 [M+H]⁺ |
Visualization of Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Potential Biological Significance
While specific biological data for this compound analogs is emerging, the constituent moieties, benzohydrazide and oxazole, are well-established pharmacophores. Benzohydrazide derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Similarly, the oxazole ring is a core component of numerous natural products and synthetic compounds with diverse therapeutic applications, including antibacterial, antifungal, and anticancer activities.
The combination of these two pharmacophores in the this compound scaffold presents a compelling strategy for the development of novel therapeutic agents. Further research into the biological evaluation of these analogs is warranted to explore their full potential in drug discovery.
References
Methodological & Application
Application Notes and Protocols for Benzohydrazide Derivatives in Drug Discovery
Disclaimer: Extensive literature searches did not yield specific data for the application of "4-(5-Oxazolyl)benzohydrazide" in drug discovery. The following application notes and protocols are based on the broader class of benzohydrazide derivatives, which have shown significant potential in various therapeutic areas. These notes are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in this class of compounds.
I. Application Notes
Benzohydrazide and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The core benzohydrazide moiety (C₇H₈N₂O) serves as a valuable pharmacophore and a lead structure for the design and synthesis of novel therapeutic agents.[1]
Key Therapeutic Areas of Investigation:
-
Anticancer Activity: Numerous benzohydrazide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene) benzohydrazides have shown potent anticancer activity against human colon (HCT 116) and breast (MCF7) cancer cell lines.[1] One particular compound demonstrated an IC50 value of 1.88 ± 0.03 µM against HCT 116 cells.[1]
-
Antimicrobial Activity: The benzohydrazide scaffold is a common feature in many antimicrobial agents. Derivatives have been developed and tested against a spectrum of bacteria and fungi.[1] For example, novel 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides have been identified as potent agents against Mycobacterium tuberculosis H37Rv.[1]
-
Anticonvulsant Activity: Certain derivatives, such as NN-dialkylaminoalkoxy-2-oxoindole-3-ylidene benzohydrazides, have shown promising anticonvulsant properties in animal models, protecting against MES and PTZ induced convulsions.[1]
-
Other Biological Activities: The therapeutic potential of benzohydrazide derivatives extends to anti-inflammatory, antimalarial, antiviral, and antidiabetic activities.[1][2]
The versatility of the benzohydrazide core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.
II. Quantitative Data Summary
The following tables summarize the biological activity of various benzohydrazide derivatives as reported in the literature.
Table 1: Anticancer Activity of Benzohydrazide Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
| 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazides | HCT 116 (human colon) | 1.88 ± 0.03 µM | [1] |
| N'-(substituted)-4-(butan-2 lideneamino) benzohydrazides | Human colorectal cancer | 37.71 µM | [1] |
| N'-[4-[(Substituted imino) methyl] benzylidene]- substituted benzohydrazides | HCT116 and MCF7 | 19 and 18 µg/cm³ | [1] |
Table 2: Antimycobacterial Activity of Benzohydrazide Derivatives
| Compound Class | Strain | Activity | Reference |
| Novel 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial agent | [1] |
| p-hydroxybenzohydrazide derivatives | M. tuberculosis H37Rv | Potent inhibitor | [1] |
III. Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of benzohydrazide derivatives, based on common methodologies found in the literature.
Protocol 1: General Synthesis of Benzohydrazide Derivatives
This protocol describes a common two-step synthesis of benzohydrazide derivatives, starting from a substituted benzoic acid.
Step 1: Synthesis of Methyl Benzoate Intermediate
-
To a solution of the desired benzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Reflux the mixture on a water bath at 80°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting methyl benzoate ester by recrystallization or column chromatography.
Step 2: Synthesis of the Benzohydrazide Derivative
-
Mix the synthesized methyl benzoate (1 equivalent) with hydrazine hydrate (1.2-1.5 equivalents) in ethanol.[1]
-
Reflux the mixture for 2-6 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The benzohydrazide product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.[1]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure benzohydrazide derivative.[1]
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT 116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzohydrazide derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
IV. Visualizations
The following diagrams illustrate key conceptual frameworks in the discovery of benzohydrazide-based drugs.
Caption: Workflow for Benzohydrazide Derivative Drug Discovery.
Caption: General Synthetic Route for Benzohydrazide Derivatives.
References
Application Notes & Protocols: Synthesis of Hydrazones from 4-(5-Oxazolyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Hydrazide-hydrazones are a prominent class of organic compounds containing the azomethine group (–NH–N=CH–) and are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatile biological activities and synthetic accessibility make them valuable scaffolds in medicinal chemistry and drug development.[1] This document provides a detailed protocol for the synthesis of hydrazones starting from 4-(5-Oxazolyl)benzohydrazide and various aromatic aldehydes.
The synthesis is typically a straightforward condensation reaction between a hydrazide and an aldehyde, often catalyzed by an acid and performed in a suitable solvent like ethanol.[3][4] The resulting hydrazones can often be isolated in high purity through simple filtration and recrystallization.[5]
General Synthesis Scheme
The overall synthesis can be envisioned as a two-step process. The first step, which is foundational, is the synthesis of the key intermediate, this compound, from its corresponding ester. The second step is the condensation of this hydrazide with an appropriate aldehyde to form the target hydrazone.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of the starting hydrazide from the corresponding methyl ester.
Materials:
-
Methyl 4-(5-oxazolyl)benzoate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(5-oxazolyl)benzoate (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (2-10 equivalents). The excess hydrazine hydrate helps to drive the reaction to completion.
-
The reaction mixture is then heated to reflux and stirred for a period ranging from 3 to 48 hours.[5][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield this compound. Further purification can be achieved by recrystallization from ethanol if necessary.[5]
Part 2: General Protocol for the Synthesis of Hydrazones
This section details the condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound (from Part 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol[3]
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. Gentle heating may be required to achieve a clear solution.[5]
-
In a separate container, dissolve the desired aromatic aldehyde (1 equivalent) in ethanol.
-
Add the aldehyde solution to the stirred solution of the hydrazide.[5]
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]
-
Heat the reaction mixture to reflux and maintain it for 2 to 6 hours.[3][7] Monitor the reaction's progress using TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The hydrazone product will typically precipitate out of the solution.[4]
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone.[5]
Data Presentation
The following tables summarize typical reaction parameters and characterization data for hydrazone synthesis, based on analogous reactions reported in the literature.
Table 1: Representative Reaction Conditions for Hydrazone Synthesis
| Hydrazide | Aldehyde | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| 4-Hydroxybenzoic acid hydrazide | Various aromatic aldehydes | Ethanol | Acetic Acid | 2-6 | 76-100 | [7] |
| 2-Hydroxy benzohydrazide | Various aromatic aldehydes | Ethanol | None specified | 3 | 80-85 | [5] |
| Substituted benzoic acid hydrazide | 4-Hydroxy-3,5-dimethoxybenzaldehyde | Acetonitrile | None specified | Not specified | 40-94 | [6] |
| 4-Hydroxybenzohydrazide | Various aromatic aldehydes | Ethanol | None specified | 3-7 | High | [8] |
Table 2: Key Spectroscopic Data for Characterization of Hydrazones
| Technique | Functional Group | Characteristic Signal | Reference |
| FT-IR | N-H (amide) | ~3050-3300 cm⁻¹ (stretching) | [1] |
| C=O (amide) | ~1650 cm⁻¹ (stretching) | [1] | |
| C=N (imine) | ~1550-1600 cm⁻¹ (stretching) | [1][9] | |
| ¹H-NMR | -NH- (amide) | δ 11.0-12.0 ppm (singlet) | [10] |
| -N=CH- (imine) | δ 8.0-9.0 ppm (singlet) | [10] | |
| Aromatic Protons | δ 7.0-8.5 ppm (multiplets) | [6][10] | |
| ¹³C-NMR | C=O (amide) | δ ~160-165 ppm | [6] |
| C=N (imine) | δ ~145-150 ppm | [6] |
Visualizations
Workflow and Mechanism Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Overall experimental workflow for the two-step synthesis of hydrazones.
Caption: Simplified reaction mechanism for the formation of a hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arjonline.org [arjonline.org]
- 4. researchgate.net [researchgate.net]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(5-Oxazolyl)benzohydrazide as a Potential Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are a projection for the potential use of 4-(5-Oxazolyl)benzohydrazide as a fluorescent probe. This compound is a novel candidate for bioimaging, and the presented data and methodologies are based on structurally related compounds, such as oxadiazole and benzohydrazide derivatives. Further experimental validation is required.
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization of cellular structures and dynamic processes in living systems.[1] Oxazole derivatives have emerged as a significant class of fluorophores due to their unique photophysical properties, including tunable emission spectra and high fluorescence quantum yields.[2][3] The benzohydrazide moiety is also a versatile scaffold in medicinal chemistry, known for its diverse biological activities.[4][5]
This document outlines the potential of this compound as a novel fluorescent probe for bioimaging. We present a hypothetical profile of its photophysical properties, along with detailed protocols for its synthesis, characterization, and application in in vitro and in vivo imaging. These protocols are adapted from established methods for similar heterocyclic fluorophores and benzohydrazide-containing compounds.[6][7]
Proposed Profile of this compound
Based on the characteristics of related oxazole and benzohydrazide compounds, we propose the following hypothetical properties for this compound.
Data Presentation: Predicted Photophysical and Biological Properties
| Property | Predicted Value / Characteristic | Rationale / Reference Compound |
| Photophysical Properties | Based on oxazole and oxadiazole derivatives[2][3][8] | |
| Maximum Absorption (λabs) | ~350 - 380 nm | Oxazole derivatives often exhibit absorption in the UV-A to near-visible range.[2] |
| Maximum Emission (λem) | ~450 - 500 nm (blue-green) | A significant Stokes shift is common for such fluorophores.[2] |
| Molar Absorptivity (ε) | > 20,000 M-1cm-1 | Typical for π-conjugated systems. |
| Quantum Yield (Φ) | 0.2 - 0.5 in polar solvents | Fluorescence quantum yield is sensitive to the molecular environment.[8] |
| Biological Properties | Based on benzohydrazide derivatives[4][9][10] | |
| Cytotoxicity (IC50 on HeLa cells) | > 50 µM | Benzohydrazide derivatives have shown variable but often moderate cytotoxicity.[4][10] |
| Cellular Uptake | Passive diffusion and/or endocytosis | Small, moderately lipophilic molecules can often cross the cell membrane.[11][12] |
| Subcellular Localization | Potentially mitochondria or lysosomes | Cationic or lipophilic character can influence organelle-specific accumulation.[11] |
Experimental Protocols
Synthesis of this compound
This proposed synthesis is adapted from the multi-step synthesis of a structurally similar compound, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide.[6]
Materials:
-
4-Formylbenzoic acid
-
Oxalyl chloride
-
Ammonia
-
Appropriate starting materials for oxazole ring formation (e.g., a suitable amino ketone)
-
Hydrazine hydrate
-
Methanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Synthesis of 4-formylbenzohydrazide. This intermediate can be synthesized from 4-formylbenzoic acid via an esterification followed by reaction with hydrazine hydrate.
-
Step 2: Formation of the oxazole ring. The 4-formylbenzohydrazide would then be reacted with appropriate reagents to form the 5-substituted oxazole ring. This is a critical step that may require significant optimization.
-
Step 3: Final hydrazide formation. The resulting ester would be refluxed with hydrazine hydrate in methanol to yield the final product, this compound.[6]
-
Purification: The crude product should be purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compound should be confirmed using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay
Materials:
-
HeLa (or other relevant cancer cell line) and a non-cancerous cell line (e.g., HEK-293).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vitro Fluorescence Imaging
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) for fixing (optional).
-
DAPI for nuclear counterstaining (optional).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Incubate the cells with this compound at a low concentration (e.g., 1-10 µM) for 30-60 minutes.
-
Wash the cells three times with PBS to remove excess probe.
-
Image the live cells using a fluorescence microscope. For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes, wash with PBS, and then image.
-
If desired, counterstain with DAPI to visualize the nucleus.
In Vivo Bioimaging (Proposed)
Materials:
-
Animal model (e.g., tumor-bearing nude mice).
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO and saline).
-
In vivo imaging system (e.g., IVIS).
-
Anesthesia.
Procedure:
-
Anesthetize the animal.
-
Administer the fluorescent probe via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
-
After the final imaging session, euthanize the animal and excise major organs for ex vivo imaging to confirm the biodistribution of the probe.[13]
Potential Mechanism of Action
The fluorescence of this compound is likely based on an intramolecular charge transfer (ICT) mechanism, which is common for donor-π-acceptor fluorophores.[2] The benzohydrazide moiety could act as an electron donor, while the oxazole ring could function as an electron acceptor. The interaction of the probe with specific cellular components or changes in the microenvironment polarity could modulate the ICT process, leading to a "turn-on" or ratiometric fluorescence response.
Conclusion
This compound represents a promising, yet unexplored, scaffold for the development of novel fluorescent probes for bioimaging. The proposed protocols provide a framework for the synthesis, characterization, and evaluation of this compound. Further research is necessary to validate its photophysical properties, biological activity, and utility as a bioimaging agent.
References
- 1. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aminer.org [aminer.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
Application Notes and Protocols for the Use of 4-(5-Oxazolyl)benzohydrazide and its Analogs in Antimicrobial Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazole and benzohydrazide derivatives are prominent heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a key structural motif in various natural products and synthetic pharmaceuticals. Similarly, the benzohydrazide scaffold has been extensively explored as a precursor for synthesizing diverse bioactive molecules. The combination of these two pharmacophores, as in the case of 4-(5-Oxazolyl)benzohydrazide, presents a promising avenue for the discovery of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound and its structural analogs. While specific data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on studies of closely related oxazole and benzohydrazide derivatives and provide a comprehensive framework for its investigation.
Data Presentation: Antimicrobial Activity of Oxazole and Benzohydrazide Derivatives
The following tables summarize the in vitro antimicrobial activity of various oxazole and benzohydrazide derivatives against a panel of clinically relevant bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Novel Oxazole Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Escherichia coli | ||
| MIC (µg/mL) | MIC (µg/mL) | ||
| Oxazole Derivative 1 | 15.62 | >100 | |
| Oxazole Derivative 2 | 3.1 | 12.5 | |
| Oxazole Derivative 3 | 12.5 | 50 | |
| Ampicillin (Control) | 65 | >100 | |
| Ciprofloxacin (Control) | 1.0 | 12.5 |
Table 2: Antifungal Activity of Novel Benzohydrazide Derivatives
| Compound ID | Fungal Strain | Reference |
| Candida albicans | ||
| MIC (µg/mL) | ||
| Benzohydrazide Derivative A | 31 | |
| Benzohydrazide Derivative B | 34 | |
| Fluconazole (Control) | Not specified |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility testing are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and have been adapted from various studies on related compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Standard control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Standard antibiotic disks (e.g., ciprofloxacin)
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Test Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared test disks and standard antibiotic disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results based on established zone diameter interpretive standards, if available, or compare to the standard antibiotic.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
General Workflow for Agar Disk Diffusion Assay
Method for Developing 4-(5-Oxazolyl)benzohydrazide-Based Metal Ion Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone-based chemosensors have garnered significant attention in the field of analytical chemistry due to their straightforward synthesis, structural versatility, and remarkable ability to form stable complexes with metal ions. These characteristics make them ideal candidates for the development of colorimetric and fluorescent probes. The core structure, featuring an azomethine group (–NHN=CH–), facilitates effective coordination with metal ions, leading to discernible changes in their photophysical properties. This document provides a detailed methodology for the development of novel metal ion sensors based on a 4-(5-Oxazolyl)benzohydrazide scaffold. This particular scaffold is of interest due to the presence of additional coordination sites within the oxazole ring, which can enhance selectivity and sensitivity towards specific metal ions.
Principle of Detection
The fundamental principle behind the this compound-based sensors lies in the condensation reaction between the terminal hydrazide group and an appropriate aldehyde or ketone. This reaction forms a hydrazone ligand capable of coordinating with metal ions. The binding of a metal ion to the hydrazone sensor can modulate the electronic properties of the molecule, leading to a variety of signaling mechanisms, including:
-
Photoinduced Electron Transfer (PET): The binding of a metal ion can inhibit the PET process, resulting in a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): Metal ion coordination can alter the ICT pathway within the sensor molecule, causing a shift in the absorption or emission spectra.
-
Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex upon metal binding can restrict intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence intensity.
-
Aggregation-Induced Emission (AIE): In some cases, the binding of a metal ion can induce the aggregation of sensor molecules, leading to a strong fluorescence emission.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the core scaffold, this compound, is a multi-step process. A plausible synthetic route, based on analogous chemical transformations, is outlined below.
Step 1a: Synthesis of 4-(Oxazol-5-yl)benzoic Acid
A potential method for the synthesis of substituted benzoic acids containing a heterocyclic ring involves the oxidation of a corresponding methylarene. A general procedure is as follows:
-
Reagents: 5-(p-tolyl)oxazole, Cobalt (II) acetate tetrahydrate, Sodium bromide, Acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 5-(p-tolyl)oxazole in glacial acetic acid.
-
Add Cobalt (II) acetate tetrahydrate and sodium bromide as catalysts.
-
Heat the reaction mixture to 95 °C and bubble air or oxygen through the solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(oxazol-5-yl)benzoic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 1b: Esterification to Methyl 4-(Oxazol-5-yl)benzoate
-
Reagents: 4-(Oxazol-5-yl)benzoic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 4-(oxazol-5-yl)benzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-(oxazol-5-yl)benzoate.
-
Step 1c: Hydrazinolysis to this compound
-
Reagents: Methyl 4-(oxazol-5-yl)benzoate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve methyl 4-(oxazol-5-yl)benzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours. A white precipitate may form during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Part 2: Synthesis of Hydrazone-Based Metal Ion Sensor (General Protocol)
The final sensor molecule is synthesized via a simple condensation reaction between this compound and a selected aldehyde or ketone. The choice of the carbonyl compound is crucial as it influences the selectivity and sensitivity of the final sensor.
-
Reagents: this compound, Aldehyde/Ketone (e.g., Salicylaldehyde, 2-Hydroxy-1-naphthaldehyde), Ethanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the chosen aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure hydrazone sensor.
-
Characterize the synthesized sensor using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Part 3: Protocol for Metal Ion Sensing Studies
Stock Solutions:
-
Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in deionized water or the same solvent as the sensor.
Spectroscopic Titrations:
-
UV-Vis Titration:
-
Place a fixed concentration of the sensor solution (e.g., 10 µM) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Observe changes in the absorption bands (e.g., appearance of new bands, shifts in existing bands).
-
-
Fluorescence Titration:
-
Place a fixed concentration of the sensor solution (e.g., 1 µM) in a quartz fluorescence cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
Incrementally add small aliquots of a specific metal ion stock solution.
-
Record the fluorescence spectrum after each addition and equilibration.
-
Observe changes in the fluorescence intensity (enhancement or quenching) and emission wavelength.
-
Selectivity Studies:
-
To assess the selectivity of the sensor, perform fluorescence or UV-Vis measurements in the presence of a wide range of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺).
-
Perform competition experiments by adding the target metal ion to a solution of the sensor already containing other metal ions.
Determination of Detection Limit and Binding Constant:
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve (fluorescence intensity vs. concentration of the metal ion).
-
The binding constant (Kₐ) can be determined from the titration data using the Benesi-Hildebrand equation or by non-linear fitting of the titration curve.
Data Presentation
Quantitative data from the sensing experiments should be summarized in tables for clear comparison.
Table 1: Photophysical Properties of the Sensor and its Metal Complexes
| Species | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |
| Sensor | |||
| Sensor + Al³⁺ | |||
| Sensor + Zn²⁺ | |||
| Sensor + Cu²⁺ | |||
| ... |
Table 2: Performance Characteristics of the Sensor for Target Metal Ion(s)
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (nM) | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (Sensor:Metal) |
| Al³⁺ | ||||
| Zn²⁺ | ||||
| ... |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the this compound-based metal ion sensor.
Metal Ion Detection Workflow
Caption: Experimental workflow for metal ion detection using the synthesized sensor.
Signaling Pathway (Example: CHEF Mechanism)
Caption: Diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.
Application Notes and Protocols for Assessing the Antioxidant Properties of Benzohydrazides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Notably, many benzohydrazide derivatives have demonstrated potent antioxidant activities.[1] Their ability to scavenge free radicals and chelate metals makes them promising candidates for the development of therapeutic agents against diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1]
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS can damage vital cellular components like DNA, proteins, and lipids. Antioxidants counteract this damage by donating electrons to neutralize free radicals. The hydrazide moiety in benzohydrazide derivatives is crucial for their antioxidant activity.[1]
This document provides detailed application notes and protocols for the experimental setup required to assess the antioxidant properties of benzohydrazide derivatives. It covers key in vitro chemical assays and a cell-based assay to provide a comprehensive evaluation of their antioxidant potential.
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting typical results for a series of benzohydrazide derivatives.
Table 1: DPPH Radical Scavenging Activity of Benzohydrazide Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Benzohydrazide_1 | 10 | 25.3 ± 1.2 | 35.8 |
| 25 | 48.9 ± 2.1 | ||
| 50 | 75.6 ± 3.5 | ||
| 100 | 92.1 ± 1.8 | ||
| Benzohydrazide_2 | 10 | 15.8 ± 0.9 | 58.2 |
| 25 | 35.2 ± 1.5 | ||
| 50 | 60.1 ± 2.8 | ||
| 100 | 85.4 ± 2.2 | ||
| Ascorbic Acid | 5 | 95.2 ± 1.1 | 2.5 |
| (Standard) |
Table 2: ABTS Radical Scavenging Activity of Benzohydrazide Derivatives
| Compound ID | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Benzohydrazide_1 | 5 | 30.1 ± 1.5 | 15.7 |
| 10 | 55.4 ± 2.3 | ||
| 20 | 80.2 ± 3.1 | ||
| 40 | 94.5 ± 1.9 | ||
| Benzohydrazide_2 | 5 | 20.5 ± 1.1 | 24.9 |
| 10 | 42.8 ± 1.8 | ||
| 20 | 68.7 ± 2.5 | ||
| 40 | 89.1 ± 2.0 | ||
| Trolox (Standard) | 2 | 96.3 ± 1.0 | 1.1 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzohydrazide Derivatives
| Compound ID | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/g) |
| Benzohydrazide_1 | 50 | 0.458 ± 0.012 | 850.5 ± 22.3 |
| Benzohydrazide_2 | 50 | 0.312 ± 0.009 | 580.1 ± 16.7 |
| Ascorbic Acid | 50 | 0.985 ± 0.025 | 1830.2 ± 46.5 |
| (Standard) |
Table 4: Cellular Antioxidant Activity (CAA) of Benzohydrazide Derivatives
| Compound ID | Concentration (µM) | CAA Unit (µmol QE/100 µmol) |
| Benzohydrazide_1 | 10 | 15.2 ± 0.8 |
| Benzohydrazide_2 | 10 | 8.9 ± 0.5 |
| Quercetin (Standard) | 10 | 45.6 ± 2.1 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Benzohydrazide derivatives
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the benzohydrazide derivatives in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the standard antioxidant.
-
Assay:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test samples and standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
Benzohydrazide derivatives
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Preparation of ABTS•⁺ Working Solution: On the day of the assay, dilute the ABTS•⁺ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of the benzohydrazide derivatives and the standard antioxidant in methanol or PBS.
-
Assay:
-
In a 96-well microplate, add 20 µL of the different concentrations of the test samples and standard to respective wells.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
For the control well, add 20 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
Data Analysis: Calculate the percentage of ABTS radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (ABTS•⁺ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•⁺ solution.
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[2]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Benzohydrazide derivatives
-
Ferrous sulfate (FeSO₄) or Ascorbic acid as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare a stock solution and serial dilutions of the benzohydrazide derivatives. Prepare a standard curve using known concentrations of FeSO₄ or ascorbic acid.
-
Assay:
-
In a 96-well microplate, add 20 µL of the different concentrations of the test samples and standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time should be optimized).
-
Measurement: Measure the absorbance of each well at 593 nm.
Data Analysis: The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as FRAP values in µmol of Fe(II) equivalents per gram or mole of the compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of compounds within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging the ROS.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Quercetin as a standard
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach and grow for 24 hours.
-
Treatment with Compounds: Remove the culture medium and treat the cells with different concentrations of the benzohydrazide derivatives and quercetin (standard) for 1 hour.
-
Loading with DCFH-DA: Wash the cells with PBS and then add 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add 600 µM AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour.
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA unit is calculated as follows:
CAA unit = 100 - ( (AUC_sample / AUC_control) x 100 )
The results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing the antioxidant properties of benzohydrazides.
Caption: Potential modulation of oxidative stress signaling pathways by benzohydrazides.
References
Application Notes and Protocols: Derivatization of 4-(5-Oxazolyl)benzohydrazide for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of novel derivatives of 4-(5-Oxazolyl)benzohydrazide. While specific data on the biological activity of derivatives from this particular scaffold is limited in published literature, this document outlines established protocols for the synthesis of Schiff bases and 1,3,4-oxadiazoles, which are widely recognized pharmacophores known to enhance biological activity. The provided protocols are based on well-established chemical transformations of analogous benzohydrazides and are expected to be applicable to the this compound core.
Introduction
Hydrazide-hydrazones and their cyclized derivatives, such as 1,3,4-oxadiazoles, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound moiety combines the structural features of an oxazole ring, known for its presence in various bioactive compounds, with a versatile benzohydrazide functional group. This functional group is readily derivatized to generate extensive libraries of compounds for biological screening.
This document details the synthetic pathways for creating Schiff base and 1,3,4-oxadiazole derivatives from this compound and provides protocols for their synthesis and subsequent biological evaluation.
Synthetic Pathways
The derivatization of this compound primarily involves two key transformations: the formation of Schiff bases through condensation with various aldehydes, and the subsequent oxidative cyclization of the resulting N-acylhydrazones to form 1,3,4-oxadiazoles.
Caption: Synthetic workflow for derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the starting material, this compound, can be achieved from 4-(5-Oxazolyl)benzoic acid.
Materials:
-
4-(5-Oxazolyl)benzoic acid
-
Thionyl chloride (SOCl₂) or a suitable esterification catalyst
-
Anhydrous methanol (MeOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
-
Appropriate glassware for reflux and filtration
Procedure:
-
Esterification: A solution of 4-(5-Oxazolyl)benzoic acid in anhydrous methanol is treated with a catalytic amount of a suitable esterification agent, such as a few drops of concentrated sulfuric acid, or by conversion to the acid chloride with thionyl chloride followed by reaction with methanol. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude ester is purified.
-
Hydrazinolysis: The resulting methyl 4-(5-Oxazolyl)benzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the this compound precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
Protocol 2: Synthesis of Schiff Bases (N'-Arylmethylene-4-(5-oxazolyl)benzohydrazides)
This protocol describes the general procedure for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or glacial acetic acid
-
Appropriate glassware for reflux and filtration
Procedure:
-
A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or glacial acetic acid (20-30 mL).
-
A few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid (if ethanol is the solvent), can be added to facilitate the reaction.
-
The reaction mixture is refluxed for 2-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.
Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol outlines the oxidative cyclization of the synthesized Schiff bases (N-acylhydrazones) to form 1,3,4-oxadiazole derivatives.
Materials:
-
N'-Arylmethylene-4-(5-oxazolyl)benzohydrazide (Schiff base from Protocol 2)
-
Acetic anhydride (Ac₂O) or other cyclizing agents like iodine in the presence of an oxidizing agent (e.g., yellow mercuric oxide).
-
Appropriate glassware for reflux
Procedure:
-
The N'-arylmethylene-4-(5-oxazolyl)benzohydrazide (1 mmol) is taken in an excess of acetic anhydride (10-15 mL).
-
The mixture is refluxed for 4-8 hours.
-
After completion of the reaction (monitored by TLC), the excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into crushed ice with stirring.
-
The resulting solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
Biological Activity Evaluation (Based on Analogous Compounds)
Antimicrobial Activity
Schiff bases and 1,3,4-oxadiazoles derived from various benzohydrazides have demonstrated significant antimicrobial activity. The following table summarizes Minimum Inhibitory Concentration (MIC) values for analogous compounds against representative bacterial and fungal strains.
| Compound Type | Derivative Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Schiff Base | 4-Chloro | 12.5 | 25 | 50 | [Analogous Study] |
| Schiff Base | 4-Nitro | 6.25 | 12.5 | 25 | [Analogous Study] |
| 1,3,4-Oxadiazole | 2-(4-Chlorophenyl) | 8 | 16 | 32 | [Analogous Study] |
| 1,3,4-Oxadiazole | 2-(4-Nitrophenyl) | 4 | 8 | 16 | [Analogous Study] |
Anticancer Activity
Numerous studies have reported the cytotoxic effects of benzohydrazide-derived Schiff bases and 1,3,4-oxadiazoles against various cancer cell lines. The table below presents representative half-maximal inhibitory concentration (IC₅₀) values.
| Compound Type | Derivative Substitution | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | A549 (IC₅₀, µM) | Reference |
| Schiff Base | 4-Methoxy | 15.2 | 21.5 | 35.8 | [Analogous Study] |
| Schiff Base | 3,4,5-Trimethoxy | 5.8 | 8.1 | 12.4 | [Analogous Study] |
| 1,3,4-Oxadiazole | 2-(4-Methoxyphenyl) | 10.5 | 14.2 | 28.1 | [Analogous Study] |
| 1,3,4-Oxadiazole | 2-(3,4,5-Trimethoxyphenyl) | 2.1 | 4.5 | 7.9 | [Analogous Study] |
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms for this compound derivatives are yet to be elucidated, the broader classes of Schiff bases and 1,3,4-oxadiazoles are known to exert their biological effects through various pathways.
Caption: Potential mechanisms of action for derived compounds.
Conclusion
The derivatization of this compound into Schiff bases and 1,3,4-oxadiazoles represents a promising strategy for the development of novel bioactive molecules. The synthetic protocols provided herein are robust and adaptable for the generation of a diverse chemical library. While direct biological data for these specific derivatives is currently unavailable, the extensive research on analogous compounds strongly suggests the potential for significant antimicrobial and anticancer activities. Further investigation into the synthesis and biological screening of these novel compounds is highly encouraged.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(5-Oxazolyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel compound 4-(5-Oxazolyl)benzohydrazide. Given the absence of specific literature for this exact molecule, the following protocols are based on well-established and widely used cytotoxicity assays for novel chemical entities, particularly for related heterocyclic compounds like oxazole and benzohydrazide derivatives.[1][2][3]
The primary colorimetric assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard for assessing metabolic activity as an indicator of cell viability.[4][5] Additionally, protocols for the Sulforhodamine B (SRB) and Lactate Dehydrogenase (LDH) assays are provided as complementary methods to assess cytotoxicity based on total protein content and membrane integrity, respectively.
Data Presentation: Cytotoxicity of Related Compounds
While specific cytotoxic data for this compound is not yet publicly available, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various oxazole and benzohydrazide derivatives against a panel of human cancer cell lines. This data serves as a reference for the expected range of activity and illustrates the standard format for presenting cytotoxicity data.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Oxazole | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate) | 0.03 | [6] |
| 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate) | 0.08 | [6] | |
| 3,4-diaryl-5-aminoisoxazole | Various | 0.04 - 12 | [7] | |
| Benzohydrazide | 2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) | HCT 116 (Colon) | 1.88 | [8] |
| N′-(substituted)-4-(butan-2 lideneamino) | Colorectal | 37.71 | [8] | |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | 482 | [9] | |
| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder) | >1000 | [9] |
Experimental Protocols
General Cell Culture and Compound Preparation
1.1. Materials
-
Selected human cancer cell line(s) (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
Hemocytometer or automated cell counter
1.2. Cell Line Maintenance
-
Culture cells in appropriate flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[2]
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[2]
1.3. Compound Preparation
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[2]
-
Store the stock solution at -20°C or as recommended for the compound's stability.[2]
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]
MTT Assay Protocol
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.[4]
2.1. Materials
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[1]
-
Microplate reader
2.2. Procedure
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4] Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[10]
2.3. Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[1]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3]
3.1. Materials
-
Trichloroacetic acid (TCA), cold (10% w/v)[1]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[1]
-
Tris-base solution (10 mM, pH 10.5)[1]
-
1% Acetic acid[1]
3.2. Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plate five times with slow-running tap water.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air-dry.[1]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake for 5-10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[1]
3.3. Data Analysis Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.[1]
Lactate Dehydrogenase (LDH) Assay Protocol
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]
4.1. Materials
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate for supernatant collection
4.2. Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[3]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
4.3. Data Analysis
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Potential Signaling Pathways Affected by Cytotoxic Compounds
Caption: Potential mechanisms of action for a cytotoxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile 1,3,4-Oxadiazole Scaffold: Applications in Synthesis and Drug Discovery
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable scaffold in the design of novel therapeutic agents and functional materials. Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5][6][7][8] This document provides detailed application notes on the synthesis of 1,3,4-oxadiazole derivatives and protocols for their preparation, alongside a summary of their biological activities.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole ring can be achieved through various synthetic routes, most commonly involving the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][5][6][9] Modern approaches, including one-pot syntheses and microwave-assisted reactions, offer efficient and environmentally benign alternatives to classical methods.[10][11][12]
A general synthetic workflow for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles is depicted below:
Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides
This protocol describes a convenient one-pot method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[10]
Materials:
-
Carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Acyl hydrazide (1.0 equiv)
-
Triphenylphosphine (Ph3P) (1.5 equiv)
-
Carbon tetrabromide (CBr4) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add CDI and stir the mixture at room temperature for 1 hour.
-
Add the acyl hydrazide to the reaction mixture and stir for an additional 2 hours at room temperature.
-
Cool the reaction mixture to 0 °C and add Ph3P followed by CBr4.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones
This protocol details the synthesis of 1,3,4-oxadiazoles from N-acylhydrazones using an oxidizing agent.[5]
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Acid hydrazide (1.0 equiv)
-
Glacial acetic acid
-
Bromine (Br2) in glacial acetic acid
-
Sodium acetate
Procedure:
-
Dissolve the aromatic aldehyde and acid hydrazide in glacial acetic acid and reflux the mixture for 2-3 hours to form the N-acylhydrazone.
-
Cool the reaction mixture and add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition is complete, add sodium acetate and reflux the mixture for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Applications in Drug Discovery
1,3,4-Oxadiazole derivatives have emerged as promising candidates in drug discovery due to their wide range of biological activities.
Antimicrobial Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent activity against a variety of bacterial and fungal strains.[3][4] Their mechanism of action often involves the inhibition of essential microbial enzymes.
The general workflow for evaluating the antimicrobial potential of synthesized 1,3,4-oxadiazole derivatives is outlined below:
Caption: Workflow for antimicrobial drug discovery of 1,3,4-oxadiazoles.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,3,4-Oxadiazole Derivatives against S. aureus
| Compound | MIC (µg/mL) | Reference |
| OZE-I | 4 - 16 | [3] |
| OZE-II | 4 - 16 | [3] |
| OZE-III | 8 - 32 | [3] |
| Compound 13 | 0.5 (MIC90) | [4][13] |
| 1771 | 4 - 16 | [4][13] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in several potent anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and matrix metalloproteinases (MMPs).[2][7][14][15][16]
A simplified representation of a signaling pathway targeted by some 1,3,4-oxadiazole derivatives is the inhibition of Matrix Metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Caption: Inhibition of MMP-9 by a 1,3,4-oxadiazole derivative.
Table 2: IC50 Values of Selected 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4f | A549 (Lung) | 1.59 - 7.48 | [2][14] |
| 4h | A549 (Lung) | < 0.14 | [2][14] |
| 4i | A549 (Lung) | 1.59 | [14] |
| 4k | A549 (Lung) | 1.59 - 7.48 | [2][14] |
| 4l | A549 (Lung) | 1.80 | [14] |
| 4g | C6 (Glioma) | 8.16 | [2] |
| 4h | C6 (Glioma) | 13.04 | [2] |
| AMK OX-8 | A549 (Lung) | 25.04 | [7] |
| AMK OX-9 | A549 (Lung) | 20.73 | [7] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | [7] |
| AMK OX-12 | HeLa (Cervical) | 32.91 | [7] |
| Compound 99 | PC-3 (Prostate) | 0.67 | [15] |
| Compound 76 | MCF-7 (Breast) | 0.7 | [15] |
Conclusion
The 1,3,4-oxadiazole nucleus represents a versatile and highly valuable scaffold in the field of synthetic and medicinal chemistry. The synthetic methodologies outlined in this document provide a foundation for the efficient construction of diverse libraries of 1,3,4-oxadiazole derivatives. The compelling biological data, particularly in the areas of antimicrobial and anticancer research, underscore the immense potential of these compounds in the development of novel therapeutic agents. Further exploration of this privileged structure is warranted to unlock its full therapeutic potential.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Oxazolyl)benzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of 4-(5-Oxazolyl)benzohydrazide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products. The synthesis is typically a two-step process: 1) formation of the oxazole ring to synthesize a 4-(oxazol-5-yl)benzoic acid or ester intermediate, followed by 2) conversion to the final benzohydrazide product.
Part 1: Synthesis of the 4-(Oxazol-5-yl)benzoic Acid/Ester Intermediate
Two common methods for forming the oxazole ring are the Van Leusen and Robinson-Gabriel syntheses.
Method A: Van Leusen Oxazole Synthesis
This method involves the reaction of an aldehyde (e.g., methyl 4-formylbenzoate) with tosylmethyl isocyanide (TosMIC).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The reaction may not have gone to completion. | Optimize reaction conditions: Increase reaction time or temperature. Ensure the base (e.g., K₂CO₃) is of good quality and used in sufficient quantity. |
| Decomposition of TosMIC: TosMIC is sensitive to moisture and strong bases. | Use anhydrous conditions: Dry solvents and glassware thoroughly. Handle TosMIC under an inert atmosphere. Add the base portion-wise to control the reaction's exothermicity. | |
| Poor quality of starting materials: Impurities in methyl 4-formylbenzoate can inhibit the reaction. | Purify starting materials: Distill or recrystallize methyl 4-formylbenzoate if necessary. | |
| Formation of Nitrile Byproduct (4-cyanobenzoate) | Presence of ketone impurities: Ketones react with TosMIC to form nitriles.[1] | Use pure aldehyde: Ensure the methyl 4-formylbenzoate is free from corresponding ketone impurities.[1] |
| Isolation of Stable Oxazoline Intermediate | Incomplete elimination of the tosyl group: The final elimination step to form the aromatic oxazole is hindered.[1] | Use a stronger base: A stronger, non-nucleophilic base like potassium tert-butoxide or DBU can facilitate the elimination. Increase temperature: Gentle heating can promote the elimination step.[2] |
| Difficult Product Purification | Residual p-toluenesulfinic acid: This byproduct can be difficult to remove. | Aqueous wash: Wash the organic layer with a solution of sodium bisulfite or sodium hydrosulfide to remove the sulfinic acid.[2] |
Method B: Robinson-Gabriel Synthesis
This approach involves the cyclodehydration of a 2-acylamino-ketone intermediate. For this specific synthesis, it would likely start from a derivative of 4-carboxy-α-aminoacetophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient cyclodehydration: The chosen dehydrating agent may not be effective for the substrate. | Vary the dehydrating agent: While concentrated sulfuric acid is traditional, other reagents like phosphorus pentoxide, phosphorus oxychloride, or trifluoroacetic anhydride can be more effective.[3] |
| Decomposition of starting material: Harsh acidic conditions can degrade sensitive substrates. | Use milder conditions: Consider using reagents like triphenylphosphine/iodine or Burgess reagent for acid-sensitive starting materials.[3] | |
| Formation of Enamide Byproducts | Competing elimination reaction: Elimination of water from the 2-acylamino-ketone can form an enamide.[3] | Modify reaction conditions: Altering the temperature or the dehydrating agent may disfavor the enamide formation pathway.[3] |
| Polymerization/Tar Formation | High reactivity of starting materials or intermediates: Strong acid catalysis can lead to polymerization. | Lower the reaction temperature and/or acid concentration. |
| Difficult Product Purification | Similar polarity of product and byproducts: Chromatographic separation can be challenging. | Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider recrystallization: This can be an effective purification method if a suitable solvent is found. |
Part 2: Conversion of 4-(Oxazol-5-yl)benzoic Acid/Ester to this compound
This is a standard conversion, typically involving the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction: The reaction may not have reached completion. | Increase reaction time and/or temperature: Refluxing for several hours is common. Use an excess of hydrazine hydrate: This can drive the reaction to completion. |
| Hydrolysis of the ester: If the reaction is carried out in the presence of water and base, the ester can hydrolyze back to the carboxylic acid. | Use anhydrous hydrazine or a co-solvent: Ensure reaction conditions are as anhydrous as possible. | |
| Formation of Diacyl Hydrazine Byproduct | Reaction of the product with another molecule of the ester. | Control stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired benzohydrazide. |
| Difficult Product Purification | Product is highly polar and water-soluble. | Purification techniques: Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective. If necessary, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: Which method, Van Leusen or Robinson-Gabriel, is generally preferred for this synthesis?
The Van Leusen synthesis is often preferred for the preparation of 5-substituted oxazoles from aldehydes due to its relatively mild conditions and tolerance of a wide range of functional groups.[4][5] The Robinson-Gabriel synthesis can require harsher conditions which might not be compatible with all substrates.[6]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A disappearance of the starting material spot and the appearance of a new, more polar product spot would indicate that the reaction is proceeding.
Q4: What are the key safety precautions to take during this synthesis?
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
TosMIC has a strong, unpleasant odor and is a lachrymator. It should be handled in a fume hood.
-
Strong acids and bases used in these syntheses are corrosive. Handle with care and appropriate PPE.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(oxazol-5-yl)benzoate via Van Leusen Reaction
This protocol is a representative procedure based on the Van Leusen synthesis of 5-aryloxazoles.[4][7]
Materials:
-
Methyl 4-formylbenzoate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
-
Add anhydrous K₂CO₃ (1.5 eq) portion-wise with stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(oxazol-5-yl)benzoate.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the conversion of a methyl ester to a benzohydrazide.
Materials:
-
Methyl 4-(oxazol-5-yl)benzoate
-
Hydrazine hydrate (64-85% solution)
-
Ethanol
Procedure:
-
Dissolve methyl 4-(oxazol-5-yl)benzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Oxazole Synthesis Methods
| Method | Starting Materials | General Conditions | Advantages | Disadvantages |
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃), Methanol or THF | Mild conditions, good functional group tolerance.[4][5] | TosMIC is malodorous and requires anhydrous conditions. |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Strong acid (e.g., H₂SO₄) or other dehydrating agents | Can be used for a variety of substituted oxazoles.[6] | Often requires harsh conditions, which may not be suitable for sensitive substrates.[6] |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
"troubleshooting common side reactions in benzohydrazide synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and other issues encountered during the synthesis of benzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzohydrazide synthesis from methyl benzoate and hydrazine hydrate?
A1: The two most prevalent side reactions are the formation of 1,2-dibenzoylhydrazine and the hydrolysis of the starting material, methyl benzoate, to benzoic acid. These side reactions can significantly reduce the yield and purity of the desired benzohydrazide.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in benzohydrazide synthesis can be attributed to several factors:
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Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reflux time to 5-8 hours or raising the reaction temperature.[1] Microwave-assisted synthesis can also be a more time-efficient method to improve yields.[1]
-
Purity of Reactants: The purity of methyl benzoate and hydrazine hydrate is critical. Using freshly distilled or high-purity reagents is recommended as impurities can interfere with the reaction.[1]
-
Suboptimal Reactant Ratio: An inappropriate ratio of hydrazine hydrate to the ester can lead to side reactions or incomplete conversion. An excess of hydrazine hydrate is generally used, but a very large excess might complicate purification. A common molar ratio is 1.2 equivalents of hydrazine hydrate to 1 equivalent of the ester.[1]
-
Product Loss During Workup: Significant product loss can occur during filtration, washing, and recrystallization steps.[1] Ensure the product has fully precipitated before filtration and use ice-cold solvent for washing to minimize dissolution.
Q3: How can I effectively purify my crude benzohydrazide?
A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide.[1] Ethanol is a frequently used solvent.[1][2] If the product "oils out" instead of crystallizing, it may be due to the boiling point of the solvent being higher than the melting point of the product or the presence of significant impurities.[3] In such cases, using a mixed solvent system (e.g., ethanol/water or ethanol/hexane) can be beneficial.[2][4] For impurities that are difficult to remove by recrystallization, column chromatography with a silica gel stationary phase and an eluent system like ethanol/chloroform can be employed.[1]
Q4: What are the characteristic spectroscopic signals for benzohydrazide, and how can I identify impurities?
A4: Spectroscopic analysis is crucial for confirming the structure and purity of your product.
-
FT-IR Spectroscopy: Key peaks for benzohydrazide include N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H stretching. The absence of a broad O-H stretch from benzoic acid and the disappearance of the ester C-O stretch from methyl benzoate are good indicators of a successful reaction.[1]
-
¹H NMR Spectroscopy: Expect to see a singlet for the CONH proton around δ 10.6 ppm and characteristic signals for the aryl protons.[1] The presence of a methoxy signal (around δ 3.9 ppm) indicates unreacted methyl benzoate.
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of benzohydrazide (136.15 g/mol ).[5][6] Peaks corresponding to starting materials or side products can help identify impurities.[1]
Troubleshooting Guides
Issue 1: Formation of 1,2-Dibenzoylhydrazine Impurity
This side product arises from the reaction of the initially formed benzohydrazide with another molecule of methyl benzoate or benzoyl chloride (if used as a starting material).
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to ensure the complete conversion of the ester and minimize the chance of the product reacting further.
-
Optimize Reaction Temperature: High temperatures can favor the formation of the di-substituted product. If you observe a significant amount of this impurity, consider running the reaction at a lower temperature for a longer duration.
-
Purification: 1,2-dibenzoylhydrazine has different solubility properties than benzohydrazide. It can often be removed through careful recrystallization, potentially using a different solvent system than for the primary product.
Issue 2: Presence of Benzoic Acid Impurity
Benzoic acid is formed from the hydrolysis of the starting material, methyl benzoate. This is more likely to occur if there is water present in the reaction mixture under acidic or basic conditions.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that your solvents and glassware are dry. While hydrazine hydrate contains water, adding excess water should be avoided.
-
Control pH: The hydrolysis of esters can be catalyzed by both acids and bases.[7] While the reaction with hydrazine is typically performed without an additional catalyst, contamination with acidic or basic impurities can promote hydrolysis.
-
Purification: Benzoic acid can be removed by washing the crude product with a dilute solution of sodium bicarbonate. The benzoic acid will react to form sodium benzoate, which is soluble in water, while the benzohydrazide is not.
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Benzohydrazide Synthesis
| Starting Material | Hydrazine Source | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |
| Methyl Benzoate | Hydrazine Hydrate | None | 2-5 hours | Reflux | Not specified | [1] |
| Ethyl Benzoate | Hydrazine Monohydrate | Ethanol | 8 hours | 78 °C | 66 | [4] |
| Methyl 4-methoxybenzoate | Hydrazine Hydrate | Methanol | 6 hours | Reflux | 92 | [5] |
| Methyl Benzoate | Hydrazine Hydrate | Ethanol (for microwave) | 3 minutes | 350-500 W | Not specified | [6] |
Experimental Protocols
Key Experiment: Synthesis of Benzohydrazide from Methyl Benzoate (Conventional Method)[1]
-
Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Reflux: Reflux the mixture for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask to room temperature. A white precipitate of benzohydrazide should form.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize from ethanol.
Key Experiment: Recrystallization of Benzohydrazide[1][2]
-
Dissolution: Dissolve the crude benzohydrazide in a minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of Benzohydrazide [benchchem.com]
- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. quora.com [quora.com]
Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydrazone formation reactions. The content is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is pH control critical for hydrazone formation?
A1: The formation of hydrazones is a pH-sensitive reaction, typically catalyzed by acid.[1][2] The optimal pH is generally in a mildly acidic range of approximately 4.5 to 6.[2] This is because the reaction mechanism requires a delicate balance. There must be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine.[2][3] However, if the conditions are too acidic (typically below pH 3), the hydrazine nucleophile itself becomes protonated, rendering it unreactive and slowing down the reaction.[2][4]
Q2: What is the general mechanism of acid-catalyzed hydrazone formation?
A2: Hydrazone formation is a two-step reversible process.[3]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[3][5]
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, where a water molecule is eliminated to form the stable carbon-nitrogen double bond (C=N) of the hydrazone.[3][5] At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[3][6]
Q3: What are the main differences in reactivity between aldehydes and ketones?
A3: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons[2]:
-
Steric Effects: Aldehydes possess a single hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two, often bulkier, alkyl or aryl groups in a ketone.[2]
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the positive charge (electrophilicity) of the carbonyl carbon, making it less susceptible to nucleophilic attack.[2]
Q4: What are common side reactions during hydrazone formation?
A4: The most common side reaction is the formation of an azine . This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1][2] This is particularly prevalent when using unsubstituted hydrazine. Using a slight excess of the hydrazine or adding the carbonyl compound dropwise can help minimize this side reaction.[2] Another potential issue is the hydrolysis of the hydrazone back to the starting materials, especially in the presence of water.[1][7]
Q5: How can I effectively monitor the progress of my reaction?
A5: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC) .[1][2] By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the consumption of the starting materials and the appearance of a new spot for the hydrazone product.[1] For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Unfavorable pH | The reaction rate is highly dependent on pH. Adjust the reaction mixture to a mildly acidic range (pH 4.5-6) using a catalytic amount of a weak acid like glacial acetic acid.[2] |
| Low Reactivity / Steric Hindrance | Ketones and sterically hindered substrates react more slowly.[2] Increase the reaction temperature (e.g., reflux) or prolong the reaction time. Monitor progress by TLC to determine completion.[1][2] |
| Impure Starting Materials | Impurities in the aldehyde, ketone, or hydrazine can inhibit the reaction.[1] Ensure the purity of your reagents. If necessary, purify the starting materials before use. |
| Reversible Reaction | Hydrazone formation is an equilibrium process that produces water.[1] To drive the reaction towards the product, remove water as it forms, for example, by using a Dean-Stark apparatus, especially in non-aqueous solvents. |
| Incomplete Reaction | The reaction may not have reached completion. Continue to monitor by TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[1] |
Problem 2: Multiple Products Observed on TLC/LC-MS
| Possible Cause | Suggested Solution |
| Azine Formation | This common side product arises from the reaction of 1 equivalent of hydrazine with 2 equivalents of the carbonyl compound.[2] Use a 1:1 molar ratio of reactants. Try adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[2] |
| Unreacted Starting Materials | The spots may correspond to your starting aldehyde/ketone and hydrazine. Confirm by co-spotting with the authentic starting materials on TLC. If present, the reaction has not gone to completion. |
| Formation of E/Z Isomers | The C=N double bond of the hydrazone can lead to the formation of geometric isomers, which may appear as separate spots on TLC.[2][8] The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature. |
Problem 3: Difficulty Purifying the Hydrazone
| Possible Cause | Suggested Solution |
| Oily or Highly Soluble Product | Oily products can be challenging to crystallize.[9] Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane to induce solidification.[10] For highly soluble products, consider using a mixed-solvent system for recrystallization (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until turbidity appears).[10] |
| Decomposition on Silica Gel | Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition during column chromatography.[11] Use a deactivated stationary phase by adding ~1% triethylamine to the eluent or by using basic alumina instead of silica gel.[10][11] |
| Streaking on TLC Plate | The basic nitrogen atoms in the hydrazone can interact strongly with the acidic silica gel, causing streaking. Add ~1% triethylamine to the TLC eluent to improve the spot shape.[1] |
Data Presentation: Reaction Parameters
Table 1: Common Catalysts for Hydrazone Synthesis
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Acetic Acid | Catalytic amount (e.g., a few drops) | Standard weak acid catalyst for general-purpose synthesis.[1] |
| Aniline | 10-20 mM in buffered solution (pH 7.4) | Effective nucleophilic catalyst for reactions at or near neutral pH, common in bioconjugation.[2][6] |
| CeCl₃·7H₂O | 2-5 mol % in aprotic solvents (e.g., tert-butanol) | A Lewis acid catalyst that can improve yields, especially for less reactive ketones.[9][12] |
| 2-Aminophenols | Aqueous solutions (pH 7.4) | Organocatalysts that show high activity at neutral pH.[13] |
Table 2: Common Solvents for Synthesis and Purification
| Solvent | Type | Use |
|---|---|---|
| Ethanol / Methanol | Protic | Common solvents for the reaction; also frequently used for recrystallization.[1][9][10] |
| Acetonitrile | Polar Aprotic | Can be a good solvent for recrystallizing oily or highly soluble products.[1][10] |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | A common mixed-solvent system for both column chromatography and recrystallization.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Useful for dissolving a product by heating, with pure crystals forming upon cooling.[10] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Hydrazone Formation
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-3 drops).[1]
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[1]
-
Work-up: Once complete, cool the reaction mixture. If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Column Chromatography (for Acid-Sensitive Hydrazones)
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane/ethyl acetate mixture) that contains 1% triethylamine to neutralize the acidic sites.[11]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase containing 1% triethylamine, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for hydrazone synthesis and purification.
Caption: Troubleshooting logic for low product yield in hydrazone synthesis.
Caption: Simplified mechanism of acid-catalyzed hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(5-Oxazolyl)benzohydrazide and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(5-Oxazolyl)benzohydrazide and its derivatives. The following sections detail purification techniques, address common experimental issues, and provide structured protocols to ensure the successful isolation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used purification techniques for this compound and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical state of the crude product.
Q2: How do I choose an appropriate solvent for the recrystallization of my compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a polar aromatic compound, suitable solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[1] A small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or allow the solution to cool more slowly.
Q4: What are the typical stationary and mobile phases for column chromatography of this compound?
A4: For polar aromatic compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is common. The mobile phase is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound. A good starting point for developing a solvent system is a mixture of ethyl acetate and hexane.[2]
Q5: I am observing multiple spots on my TLC plate after purification. What could be the impurities?
A5: Impurities in the synthesis of this compound can arise from several sources. If a Robinson-Gabriel synthesis approach is used for the oxazole ring formation, potential side products can include incompletely cyclized intermediates or products from the hydrolysis of intermediates.[3] Other common impurities include unreacted starting materials, such as the corresponding benzoic acid or ester, and excess hydrazine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by slowly evaporating some of the solvent.- Add a less polar "anti-solvent" dropwise to the solution to decrease the compound's solubility.- Try a different solvent or a mixed solvent system. |
| Crystals are Colored or Impure | - Colored impurities have similar solubility profiles.- Rapid crystal formation has trapped impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it may adsorb the product).- Ensure the solution cools slowly to allow for selective crystallization. |
| "Oiling Out" of the Product | - The solution is supersaturated at a temperature above the compound's melting point in that solvent.- The solution was cooled too quickly. | - Reheat the solution to redissolve the oil and add more solvent.- Allow the solution to cool at a much slower rate. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | - The polarity of the eluent is too high or too low.- The chosen solvent system does not provide enough selectivity. | - Optimize the solvent system by running TLC with various solvent mixtures to find the best separation.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound is Stuck on the Column | - The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent can be effective.[2] |
| Streaking or Tailing of Spots on TLC | - The compound is interacting too strongly with the acidic silica gel.- The sample is too concentrated. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.- Dilute the sample before loading it onto the column. |
Data Presentation
Solubility of a Representative Benzohydrazide Derivative
The following table presents hypothetical solubility data for a-Benzoyl-2-methylbenzohydrazide, a structurally related compound, in various organic solvents at 25 °C. This data can serve as a useful guide for selecting solvents for the purification of this compound and its derivatives.[4]
| Solvent | Solvent Type | Solubility ( g/100 mL) |
| Methanol | Polar Protic | 5.2 |
| Ethanol | Polar Protic | 3.8 |
| Isopropanol | Polar Protic | 2.1 |
| Acetone | Polar Aprotic | 15.7 |
| Ethyl Acetate | Polar Aprotic | 8.9 |
| Dichloromethane | Chlorinated | 12.4 |
| Chloroform | Chlorinated | 18.1 |
| Toluene | Aromatic | 4.5 |
| Hexane | Non-polar | 0.1 |
| Diethyl Ether | Ether | 6.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.3 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 22.8 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Resolving Solubility Issues with 4-(5-Oxazolyl)benzohydrazide
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(5-Oxazolyl)benzohydrazide and similar research compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my desired aqueous buffer. What should be my initial approach?
A1: For novel or poorly soluble compounds like this compound, a systematic approach to solubilization is recommended. Start with small-scale solubility testing before preparing a large stock solution. A common and effective starting point is to first dissolve the compound in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1] Subsequently, this concentrated stock solution can be diluted into your aqueous experimental buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid any off-target effects in your experiment.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "precipitation upon dilution," is common for hydrophobic compounds.[1] Several strategies can be employed to mitigate this issue:
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Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.[1]
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Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
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Use a Co-solvent: Incorporating a water-miscible organic solvent, such as polyethylene glycol (PEG) or ethanol, into your final aqueous solution can increase the compound's solubility.[1]
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Adjust pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. Basic compounds tend to be more soluble in acidic conditions, and acidic compounds are more soluble in basic conditions.[1]
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Employ Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to keep hydrophobic compounds in solution.[1]
Q3: Can I use heating or sonication to dissolve my this compound?
A3: Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[1] However, it is crucial to proceed with caution as excessive or prolonged heat can lead to the degradation of the compound. It is advisable to warm the solution gently (e.g., to 37°C) and use brief periods of sonication. Always visually inspect the solution for any signs of degradation, such as a color change.[1]
Q4: How should I store my stock solution of this compound to maintain its solubility and stability?
A4: Stock solutions, especially those in DMSO, should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[1] Before use, allow an aliquot to thaw completely and gently vortex to ensure the compound is fully redissolved.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Initial Dissolution Troubleshooting
If you are unable to dissolve the compound initially, follow this workflow:
References
"how to prevent degradation of 4-(5-Oxazolyl)benzohydrazide in solution"
Welcome to the technical support center for 4-(5-Oxazolyl)benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by a combination of factors related to its two core structural moieties: the oxazole ring and the benzohydrazide group. Key factors include:
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pH: The stability of both the hydrazide and oxazole functionalities is highly pH-dependent. Hydrazides are generally more stable near neutral pH, while the oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[1][2]
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Oxidizing Agents: The oxazole ring is sensitive to cleavage by strong oxidizing agents such as potassium permanganate (KMnO4), chromic acid, and ozone.[2][3] The hydrazide group can also be susceptible to oxidation.
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Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Light Exposure: Photolysis can be a potential degradation pathway for the oxazole ring.[4]
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Presence of Oxygen: Oxygen can contribute to the degradation of hydrazide solutions, particularly under neutral or alkaline conditions.[5]
Q2: I am observing a loss of my compound in solution over time. What could be the potential degradation pathways?
A2: Based on the chemical nature of this compound, two primary degradation pathways are likely:
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Hydrolysis of the Hydrazide Bond: This can occur under both acidic and basic conditions, leading to the formation of 4-(5-Oxazolyl)benzoic acid and hydrazine.
-
Cleavage of the Oxazole Ring: This is more likely to occur under harsh conditions, such as exposure to strong acids, bases, or oxidizing agents, resulting in various ring-opened products.[2][6]
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: To maximize the shelf-life of your stock solution, we recommend the following storage conditions:
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Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. If an aqueous buffer is necessary, prepare it fresh and use a pH as close to neutral as possible (pH 6-7).
-
Temperature: Store solutions at -20°C or -80°C.
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Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency or concentration in aqueous solution. | Hydrolysis of the hydrazide or oxazole ring. | Adjust the pH of the solution to be as close to neutral as possible (pH 6-7).[1] Prepare fresh solutions for each experiment. If possible, use an aprotic solvent for stock solutions and dilute into aqueous media immediately before use. |
| Unexpected peaks observed in HPLC or LC-MS analysis. | Degradation of the compound. | Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. This will help in developing a stability-indicating analytical method.[7] |
| Inconsistent experimental results. | Progressive degradation of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light. |
| Discoloration of the solution. | Oxidation of the compound. | Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere (argon or nitrogen).[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
- Place the solid compound in a hot air oven at 80°C for 48 hours.
- Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation:
- Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
- Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Start with a gradient elution to ensure separation of the parent compound from its degradation products.
2. Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound.
3. Validation:
-
Validate the method for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 190.05 (putative 4-(5-Oxazolyl)benzoic acid) |
| 0.1 M NaOH, 60°C, 24h | 25.8% | 3 | 190.05 (putative 4-(5-Oxazolyl)benzoic acid) |
| 3% H₂O₂, RT, 24h | 35.1% | 4 | Multiple oxidative adducts |
| Dry Heat, 80°C, 48h | 5.5% | 1 | Minor unidentified peak |
| UV Light, 254nm, 48h | 18.9% | 2 | Isomeric and ring-opened products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing and storing stable solutions.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
"scaling up the synthesis of 4-(5-Oxazolyl)benzohydrazide for research"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 4-(5-Oxazolyl)benzohydrazide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective strategy involves a two-step process:
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Formation of 4-(5-Oxazolyl)benzoic acid or its ester derivative. This can be achieved through various oxazole synthesis methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.[1][2][3]
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Conversion of the carboxylic acid or ester to the corresponding benzohydrazide. This is typically accomplished by reacting the acid/ester with hydrazine hydrate.[4][5][6]
Q2: What are the critical parameters to consider when scaling up the synthesis?
When scaling up, it is crucial to consider the following:
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Heat Transfer: Exothermic reactions, such as the formation of the benzohydrazide, may require controlled addition of reagents and efficient cooling to maintain the optimal reaction temperature.
-
Mass Transfer: Adequate stirring is essential to ensure homogeneity, especially in larger reaction vessels.
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Reaction Time: Reaction times may need to be adjusted and should be monitored closely, for instance by Thin Layer Chromatography (TLC).[7]
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Work-up and Purification: The work-up procedure may need to be adapted for larger volumes. Purification methods like recrystallization or column chromatography must be scalable.[7]
Q3: How can I purify the final product, this compound?
The most common method for purifying solid benzohydrazide derivatives is recrystallization.[7] Ethanol is a frequently used solvent for this purpose.[7] If recrystallization does not yield a product of sufficient purity, column chromatography using a silica gel stationary phase is a viable alternative.[7]
Q4: What are the key safety precautions to take when working with hydrazine hydrate?
Hydrazine hydrate is toxic and should be handled with care in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Due to its volatility, ensure that storage containers are well-sealed.[9]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 4-(5-Oxazolyl)benzoic acid | - Incomplete cyclization to form the oxazole ring.- Suboptimal reaction temperature or time.- Purity of starting materials. | - Ensure anhydrous conditions for cyclization reactions like the Robinson-Gabriel synthesis.[2]- Monitor the reaction progress using TLC to determine the optimal reaction time.- Use high-purity, freshly distilled reagents where necessary. |
| Low Yield of this compound | - Incomplete reaction between the ester and hydrazine hydrate.- Loss of product during work-up and purification. | - Use an excess of hydrazine hydrate and increase the reaction time or temperature as needed.[8]- During work-up, ensure the product fully precipitates before filtration. Wash the precipitate with cold solvent to minimize loss.[7] |
| Difficult Purification of the Final Product | - Presence of unreacted starting materials or side products. | - Wash the crude product thoroughly to remove water-soluble impurities like excess hydrazine hydrate.[7]- If recrystallization is ineffective, employ column chromatography with an appropriate eluent system (e.g., ethanol/chloroform).[7] |
| Unexpected Peaks in NMR or IR Spectra | - Presence of residual solvent.- Formation of side products (e.g., from incomplete cyclization or side reactions of hydrazine). | - Ensure the product is thoroughly dried under vacuum.- Re-purify the product using the methods described above. Compare spectra with known literature values for similar compounds if available. |
| Product Does Not Precipitate Upon Cooling | - The product is too soluble in the chosen solvent.- The concentration of the product in the solution is too low. | - Add a co-solvent in which the product is less soluble to induce precipitation.- Concentrate the solution by removing some of the solvent under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(5-Oxazolyl)benzoate
This protocol is based on general methods for oxazole synthesis and may require optimization.
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Step 1: Preparation of the α-acylamino ketone. This intermediate can be synthesized via various established methods.
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Step 2: Cyclodehydration. The α-acylamino ketone is treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid to facilitate the cyclization to the oxazole ring.[2] The reaction is typically heated, and the progress is monitored by TLC.
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Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid, methyl 4-(5-oxazolyl)benzoate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
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Step 1: Reaction Setup. Methyl 4-(5-oxazolyl)benzoate is dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added to the solution.[5]
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Step 2: Reaction Execution. The reaction mixture is heated under reflux for several hours.[4][5] The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester.
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Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature, which should cause the this compound to precipitate.[7] The solid product is collected by filtration, washed with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol.[7] The product is dried under vacuum. If necessary, it can be recrystallized from ethanol to achieve higher purity.[7]
Data Presentation
Table 1: Representative Reaction Conditions for Benzohydrazide Synthesis
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux | 2 h | Not specified | [5] |
| Methyl 4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoate | Hydrazine Hydrate | Methanol | Reflux | 6 h | 94% | [4] |
| Methyl 4-tert-butylbenzoate | Hydrazine Hydrate | Methanol | Reflux | 3-4 h | Not specified | [10] |
Note: The data presented are for analogous reactions and should be considered as a guideline. Actual results may vary.
Visualization
Caption: Synthesis workflow for this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals achieve consistent and reproducible results in their biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
General Laboratory Best Practices for Assay Consistency
Achieving reproducible results starts with a foundation of robust laboratory practices. Inconsistencies can often be traced back to variability in reagents, equipment, or personnel.[1][2]
Frequently Asked Questions (FAQs):
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Q1: What are the most common sources of variability in biological assays?
-
A1: Variability can stem from multiple factors including:
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Reagents: Batch-to-batch variation, improper storage, and expired reagents can all impact assay performance.[3][4][5] It is crucial to use high-quality reagents from reputable suppliers.[1][6]
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Personnel: Differences in pipetting techniques and handling of cells or reagents between individuals can introduce significant error.[1][7]
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Equipment: Uncalibrated pipettes, balances, or plate readers can lead to inaccurate measurements.[1][2]
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Environmental Factors: Fluctuations in temperature and humidity within the laboratory or incubator can affect reaction kinetics and cell health.[8]
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Biological Samples: The quality and integrity of your starting material are critical.[9][10] Contamination can also lead to unreliable results.[11][12]
-
-
-
Q2: How can I minimize variability introduced by different lab personnel?
-
Q3: What are some best practices for reagent handling and storage?
Troubleshooting Guide: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are powerful tools, but they are susceptible to a variety of issues that can lead to inconsistent results. Common problems include high background, low signal, and high variability between wells.[13][14][15]
Frequently Asked Questions (FAQs):
-
Q1: What causes high background in an ELISA, and how can I fix it?
-
A1: High background can obscure your results and is often caused by several factors:
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Insufficient Washing: Inadequate washing can leave behind unbound antibodies or reagents.[16][17] Increase the number of wash steps or the soaking time.[16][18]
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Improper Blocking: Incomplete blocking of non-specific binding sites is a common culprit.[18][19] You can try increasing the concentration of your blocking agent or the incubation time.[17][18]
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Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[17][20]
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Contamination: Contaminated buffers or reagents can also contribute to high background.[16][21]
-
-
-
Q2: My ELISA signal is very weak or absent. What should I check?
-
A2: A low or absent signal can be due to:
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Reagent Problems: Ensure all reagents are at room temperature before use and have not expired.[14][15]
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Incorrect Reagent Preparation: Double-check all dilution calculations and ensure reagents were added in the correct order.[14][15]
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Insufficient Incubation Times: Verify that you are following the recommended incubation times.[14][15]
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Inactive Enzyme: The enzyme conjugate may have lost activity due to improper storage or handling.
-
-
-
Q3: Why do I see high variability between my replicate wells (high Coefficient of Variation - CV)?
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A3: High CVs are often a result of:
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Pipetting Errors: Inconsistent pipetting is a major source of variability.[15] Ensure your pipettes are calibrated and use proper technique.[14][22]
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Edge Effects: Wells on the perimeter of the plate can behave differently due to temperature gradients and evaporation.[23][24][25]
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Bubbles in Wells: Air bubbles can interfere with the optical reading.[15]
-
-
Mitigating Edge Effects in 96-Well Plates
The "edge effect" is a common issue where the outer wells of a microplate show different results than the inner wells, primarily due to increased evaporation and temperature fluctuations.[23][24][26]
Strategies to Minimize Edge Effects:
| Strategy | Description |
| Create a Humidity Barrier | Fill the outer wells with sterile water or PBS to create a moisture barrier.[24] |
| Use Plate Sealers | For long incubation periods, use a plate sealer to minimize evaporation.[14][23] |
| Equilibrate Plates | Allow plates to sit at room temperature for a period after seeding to ensure even cell settling before incubation.[8][24] |
| Avoid Stacking Plates | Stacking plates in the incubator can lead to uneven temperature distribution.[14] |
| Use Specialized Plates | Some plates are designed with moats that can be filled with liquid to reduce evaporation from the experimental wells.[25] |
Experimental Workflow for Mitigating Edge Effects
References
- 1. kosheeka.com [kosheeka.com]
- 2. 8 best practices to improve laboratory quality control [biosero.com]
- 3. woah.org [woah.org]
- 4. clpmag.com [clpmag.com]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 10. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 14. biomatik.com [biomatik.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. jg-biotech.com [jg-biotech.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. arp1.com [arp1.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 21. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 22. novateinbio.com [novateinbio.com]
- 23. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 24. benchchem.com [benchchem.com]
- 25. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 26. biospherix.com [biospherix.com]
"addressing poor reproducibility in experiments with benzohydrazide compounds"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in experiments with benzohydrazide compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
I. Synthesis and Purification
Q1: My reaction yield for benzohydrazide synthesis is consistently low. What are the common causes and how can I improve it?
A1: Low yields in benzohydrazide synthesis can stem from several factors. Here are some common causes and potential solutions:
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Incomplete Reaction: The reaction between the ester (e.g., methyl benzoate) and hydrazine hydrate may not have gone to completion.
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Solution: Increase the reaction time or temperature. While some protocols suggest refluxing for 2 hours, extending this to 5-8 hours can sometimes improve yields. Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1]
-
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Purity of Reactants: The purity of your starting materials, particularly the ester and hydrazine hydrate, is crucial.
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Solution: Use freshly distilled or high-purity reagents. Impurities can interfere with the reaction.
-
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.
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Solution: Ensure the correct stoichiometry. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion.
-
-
Product Loss During Work-up: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.
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Solution: After the reaction, cool the mixture to room temperature to allow the benzohydrazide to precipitate. Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, such as ethanol.
-
Q2: I am having difficulty purifying my benzohydrazide derivative. What are the best purification techniques?
A2: Purification is critical for obtaining high-quality benzohydrazide derivatives. The following methods are recommended:
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Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent (ethanol is frequently used). If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative.
-
Protocol: The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity of your specific derivative. A common eluent system is a mixture of ethanol and chloroform. Thin Layer Chromatography (TLC) should be used to monitor the progress of the reaction and the purity of the fractions.
-
Q3: I am observing unexpected peaks in my NMR or IR spectra. What could be the cause?
A3: Unexpected spectral peaks usually indicate the presence of impurities or side products.
-
FT-IR Spectroscopy: The absence of a broad O-H stretch from a carboxylic acid starting material (if applicable) and the presence of the characteristic N-H and C=O bands are good indicators of successful synthesis. The disappearance of the ester C-O stretch from the starting material is also a key indicator.
-
NMR Spectroscopy: Peaks corresponding to starting materials or common side products can help identify impurities. Compare your spectra with literature data for the expected compound.
II. Biological Assays
Q1: My IC50 values for a benzohydrazide compound are inconsistent between experiments. What could be the reason?
A1: Inconsistent IC50 values are a frequent challenge in in vitro assays. Several factors can contribute to this variability:
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Cell-Based Factors:
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Cell Line Integrity: Ensure the cell line is not misidentified or contaminated (e.g., with mycoplasma).
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment will lead to variability. Ensure a homogenous cell suspension and accurate cell counting before plating.
-
-
Compound Stability and Solubility:
-
Storage: Store benzohydrazide stock solutions correctly. For long-term storage, aliquoted DMSO stocks should be kept at -80°C.[2] Benzohydrazide is sensitive to humidity and should be stored in a dry, cool, and well-ventilated place.[3][4]
-
Solubility: Benzohydrazide compounds may have limited aqueous solubility. Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. The final DMSO concentration in cell-based assays should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Assay Protocol Variability:
-
Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the assay.
-
Incubation Times: Ensure that incubation times for compound treatment and assay development are consistent across all experiments.
-
Reagent Lots: Record the lot numbers of all reagents used, as variations between lots can sometimes explain inconsistencies.
-
Pipetting Technique: Ensure all users are properly trained in accurate pipetting techniques.
-
-
Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to not use the outer wells for experimental samples or to fill them with sterile PBS or medium.
Q2: I am seeing an unexpected increase in "viability" at high concentrations of my benzohydrazide derivative in an MTT assay. What is happening?
A2: This is a known artifact, particularly for compounds with antioxidant properties, which is common for hydrazone derivatives.[5][6]
-
Direct MTT Reduction: Your compound may be directly reducing the yellow MTT tetrazolium salt to the purple formazan product, independent of cellular enzymatic activity. This chemical reduction leads to a strong purple signal that is incorrectly interpreted as high cell viability, masking the compound's true cytotoxic effect.[5][6]
-
Colorimetric Interference: If your benzohydrazide derivative is colored, it may absorb light at or near the same wavelength (around 570 nm) used to measure formazan, artificially inflating the perceived viability.[5]
-
Troubleshooting: Run a "compound-only" control by adding your compound to cell-free media to see if it imparts color.
-
Q3: How can I avoid artifacts in antioxidant assays (e.g., DPPH) with benzohydrazide compounds?
A3: Hydrazone derivatives can potentially interfere with the DPPH assay.
-
Interference with Absorbance: The inherent color of some derivatives might interfere with the absorbance reading at 517 nm.
-
Reaction with DPPH: The hydrazone moiety itself might react with the DPPH radical, leading to a false-positive result.
-
Troubleshooting: It is crucial to run appropriate controls, including a blank (solvent and DPPH solution) and a control for the compound's own absorbance at the measurement wavelength. Compare the results with other antioxidant assays to validate the findings.
-
Data Presentation
Table 1: In Vitro Anticancer Activity (IC50) of Selected Benzohydrazide Derivatives
| Compound ID | Cell Line | Target/Class | IC50 (µM) | Reference |
| H20 | A549 (Lung) | EGFR Kinase Inhibitor | 0.46 | [7] |
| H20 | MCF-7 (Breast) | EGFR Kinase Inhibitor | 0.29 | [7] |
| H20 | HeLa (Cervical) | EGFR Kinase Inhibitor | 0.15 | [7] |
| H20 | HepG2 (Liver) | EGFR Kinase Inhibitor | 0.21 | [7] |
| 7D (TMHA37) | HepG2 (Liver) | Nur77 Modulator | 2.33 ± 0.14 | |
| 7D (TMHA37) | HuH7 (Liver) | Nur77 Modulator | 4.09 ± 0.89 | |
| 7D (TMHA37) | SMMC-7721 (Liver) | Nur77 Modulator | 7.68 ± 1.30 | |
| Compound 4 | HCT 116 (Colon) | Anticancer Agent | 1.88 ± 0.03 | [8] |
| Compound 14 | HCT 116 (Colon) | Anticancer Agent | 37.71 | [8] |
| Compound 7 | HCT 116 (Colon) | Anticancer Agent | 14.90 | [8] |
| Compound 20 | HCT 116 (Colon) | Anticancer Agent | 19 µg/cm³ | [8] |
| Compound 20 | MCF-7 (Breast) | Anticancer Agent | 18 µg/cm³ | [8] |
| Compound 5t | HeLa (Cervical) | Anticancer Agent | 0.66 | [8] |
Table 2: Urease Inhibitory Activity of Benzohydrazide Derivatives
| Compound ID | Inhibition Mode | IC50 (µM) | Reference |
| Thiourea (Standard) | - | 21.25 ± 0.15 | [9] |
| Compound 36 | - | 0.87 ± 0.31 | [9] |
| 2-Nitrobenzohydrazide | - | 4.25 ± 0.08 | [10] |
| Carbazole Derivative 3 | Non-competitive | 4.90 ± 0.041 | [3] |
| Carbazole Derivative 9 | Non-competitive | 7.68 ± 0.041 | [3] |
Table 3: Solubility of Benzohydrazide in Various Solvents at 25°C
| Solvent | Solvent Type | Solubility | Reference |
| Water | Polar Protic | Soluble | [11][12] |
| Methanol | Polar Protic | Highest Solubility | [13] |
| Ethanol | Polar Protic | Soluble | [11][12] |
| Acetone | Polar Aprotic | Sparingly Soluble | [11][12] |
| Chloroform | Chlorinated | Sparingly Soluble | [11][12] |
| Diethyl Ether | Ether | Sparingly Soluble | [11][12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good Solubility | [14] |
Experimental Protocols
Protocol 1: General Synthesis of a Benzohydrazide Schiff Base Derivative
-
Dissolution: Dissolve the synthesized benzohydrazide (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: Add an equimolar amount of the desired substituted aldehyde to the solution. A few drops of a catalyst, such as concentrated hydrochloric acid, can be added.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to several hours, or reflux if necessary. The formation of a precipitate often indicates product formation.[6]
-
Work-up: Filter the solid product, wash with a suitable solvent (e.g., petroleum ether), and dry.
-
Purification: Recrystallize the crude Schiff base from an appropriate solvent, such as absolute ethanol.
Protocol 2: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the benzohydrazide compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated control wells and solvent control wells (containing the same concentration of DMSO as the highest compound concentration). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15][16]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.[17]
-
Data Analysis:
-
Correct the sample absorbance by subtracting the absorbance of the corresponding color control.
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the corrected absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: General experimental workflow for synthesis and evaluation.
Caption: Troubleshooting inconsistent IC50 values.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Mechanism of urease inhibition.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benzohydrazide [chemister.ru]
- 13. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrazone Derivative: Significance and symbolism [wisdomlib.org]
- 16. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyclization Conditions for Oxadiazole Synthesis from Hydrazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from hydrazides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,3,4-oxadiazoles, providing potential causes and actionable solutions.
Q1: My reaction yield for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from a hydrazide and a carboxylic acid is consistently low. What are the potential causes and how can I improve it?
Low yields in 1,3,4-oxadiazole synthesis can stem from several factors, primarily related to incomplete reaction, side product formation, or decomposition.
Troubleshooting Steps:
-
Incomplete Cyclization: The dehydrative cyclization of the intermediate diacylhydrazine is often the rate-limiting step.
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can vary. While phosphorus oxychloride (POCl₃) is common, other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride may provide better yields for specific substrates.[1][2] Milder reagents like the Burgess reagent can also be effective, particularly for sensitive substrates.[3]
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Excessive heat can lead to decomposition, so finding the right temperature balance is crucial.[4]
-
Anhydrous Conditions: Dehydrating agents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent quenching of the reagent.[4]
-
-
Side Product Formation: The formation of stable side products can significantly reduce the yield of the desired oxadiazole.
-
1,2-Diacylhydrazine Intermediate: A common side product is the uncyclized 1,2-diacylhydrazine intermediate. To minimize its formation, ensure a sufficient amount of a potent dehydrating agent is used and that the reaction goes to completion.[5] A novel approach to avoid this intermediate involves the coupling of α-bromo nitroalkanes with acyl hydrazides.[6][7]
-
Thiadiazole Formation: If using sulfur-containing reagents, such as in the synthesis of thiosemicarbazides as precursors, the formation of 1,3,4-thiadiazoles is a common side reaction.[8] Careful selection of reagents is critical to avoid this.
-
-
Starting Material Purity: Impurities in the starting hydrazide or carboxylic acid can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
Q2: I am observing the formation of a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is the likely cause and how can I prevent it?
A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[8] This typically occurs under the following circumstances:
-
Use of Sulfur-Containing Reagents: When using reagents like Lawesson's reagent or P₄S₁₀ with the intention of forming an oxadiazole from a diacylhydrazine, the thiadiazole can be a major byproduct.[8] Similarly, starting from thiosemicarbazides can lead to thiadiazole formation.[8]
-
Contamination: Cross-contamination from other reactions involving sulfur reagents in the laboratory can also be a source.
Prevention:
-
Reagent Selection: Avoid sulfur-containing dehydrating agents if the oxadiazole is the desired product. Opt for reagents like POCl₃, SOCl₂, or PPA.
-
Thorough Cleaning of Glassware: Ensure all glassware is meticulously cleaned to remove any traces of sulfur-containing compounds from previous experiments.
Q3: The cyclization of my diacylhydrazine to the 1,3,4-oxadiazole is not proceeding efficiently. What are some effective dehydrating agents I can use?
The choice of dehydrating agent is critical for a successful cyclization. Several powerful dehydrating agents are commonly employed:
-
Phosphorus Oxychloride (POCl₃): A widely used and effective reagent.[1][9]
-
Thionyl Chloride (SOCl₂): Another common and potent dehydrating agent.[2]
-
Polyphosphoric Acid (PPA): Often used for this transformation, particularly at elevated temperatures.[1]
-
Phosphorus Pentoxide (P₂O₅): A strong dehydrating agent.[1]
-
Triflic Anhydride: A very powerful reagent that can promote cyclization under milder conditions.[2][10]
-
Burgess Reagent: A milder alternative that can be useful for substrates with sensitive functional groups.[3]
-
Sulfuryl Fluoride (SO₂F₂): A simple and practical reagent for dehydrative cyclization under milder conditions.[11]
The optimal reagent will depend on the specific substrate and the desired reaction conditions. It is often beneficial to screen a few different reagents to find the most effective one for your system.[4]
Data Presentation: Comparison of Cyclization Conditions
The following tables summarize quantitative data for different methods of 1,3,4-oxadiazole synthesis from hydrazides, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Conventional Heating Methods for 2,5-Disubstituted-1,3,4-oxadiazole Synthesis
| Starting Materials | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazide & Carboxylic Acid | POCl₃ | None | Reflux | 9 | 59-70 | [9] |
| Hydrazide & N-protected α-amino acid | POCl₃ | 1,4-Dioxane | 100 | 7-8 | 30-66 | [12] |
| 1,2-Diacylhydrazine | Triflic Anhydride, Triphenylphosphine Oxide | Dichloromethane | 25 | 1-24 | 26-96 | [2] |
| N,N'-Diacylhydrazine | P₂O₅ | Toluene | Reflux | - | High | [13] |
| Hydrazide & Carboxylic Acid | HATU, Burgess Reagent | - | - | - | 70-93 | [14] |
| Carboxylic Acid & N-isocyaniminotriphenylphosphorane | NIITP, then CuI, 1,10-phenanthroline, Cs₂CO₃ | 1,4-Dioxane | 80 then 110 | 3 then 18 | - | [15][16] |
Table 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
| Starting Materials | Reagent(s) | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Hydrazide & N-protected α-amino acid | POCl₃ | None | - | 3-5 | 42-72 | |
| Hydrazide & Benzoic Acid | Clay | None | - | ~10 | 70-78 | |
| Semicarbazide | POCl₃ | - | - | 2 | High | [17] |
| Aromatic Acid & Hydrazine Hydrochloride | Orthophosphoric acid, P₂O₅ | None | - | - | - | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃ [9]
-
An equimolar mixture of the appropriate aromatic acid (0.01 mol) and benzoyl hydrazide or isonicotinic hydrazide (0.01 mol) is taken in phosphorus oxychloride (45 mL).
-
The reaction mixture is refluxed for 9 hours.
-
After cooling, the reaction mixture is slowly poured onto crushed ice and left to stand overnight.
-
The solid that separates out is filtered, washed with water, dried under vacuum, and recrystallized from an appropriate solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [15][16]
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).
-
Evacuate and backfill the Schlenk tube with nitrogen four times.
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C, and stir for 3 hours.
-
Cool the reaction to room temperature.
-
Add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL, to make the total concentration 0.20 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C and stir for 18 hours.
-
After cooling, filter the reaction mixture through a silica plug, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to afford the crude product, which can be further purified by chromatography.
Visualizations
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: Comparison of conventional vs. microwave-assisted synthesis.
Caption: Troubleshooting logic for low yield in oxadiazole synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. wjarr.com [wjarr.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(5-Oxazolyl)benzohydrazide
An Objective Analysis of X-ray Crystallography versus Spectroscopic Methods
The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For compounds such as 4-(5-Oxazolyl)benzohydrazide, a molecule with potential pharmacological relevance due to its constituent benzohydrazide and oxazole moieties, precise structural elucidation is paramount. While various analytical techniques contribute to the characterization of these molecules, single-crystal X-ray crystallography stands as the definitive method for determining their three-dimensional atomic arrangement in the solid state.
This guide provides an objective comparison of X-ray crystallography with other common and complementary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data from closely related structures, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding the comprehensive workflow of structural validation.
X-ray Crystallography: The Gold Standard for Structure Elucidation
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional model of a molecule by analyzing the diffraction pattern of an X-ray beam scattered by a single crystal. This method yields precise information on bond lengths, bond angles, torsion angles, and stereochemistry, making it the most conclusive tool for unambiguous structure determination. Numerous studies on benzohydrazide derivatives confirm their structure using this technique, highlighting its critical role in chemical synthesis and drug design[1][2][3][4].
Illustrative Crystallographic Data
While specific crystallographic data for this compound is not publicly available, the following table presents representative data for a closely related benzohydrazide derivative, 4-[(4-methylbenzyl)oxy]benzohydrazide, to showcase the level of detail obtained from a typical X-ray diffraction experiment[5].
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 (3) |
| b (Å) | 5.678 (1) |
| c (Å) | 20.123 (4) |
| α (°) | 90 |
| β (°) | 105.12 (3) |
| γ (°) | 90 |
| Volume (ų) | 1361.1 (5) |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.053 |
This data is presented as a representative example for a similar molecular scaffold.
A Multi-Faceted Approach: Comparison with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, it is typically used in conjunction with other analytical methods. Spectroscopic techniques are essential for confirming the molecular formula, identifying functional groups, and determining the connectivity of atoms in solution. The combination of these techniques provides a comprehensive characterization of a new compound[2][6][7].
The following table compares the information provided by each technique in the context of validating the structure of a molecule like this compound.
| Technique | Information Provided | Sample Phase | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing. | Solid | Unambiguous, definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry in solution. | Solution | Provides detailed information about the structure and dynamics in solution. | Does not provide bond lengths/angles; complex spectra can be challenging to interpret. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Solid/Liquid | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Solid/Liquid | High sensitivity, provides exact molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific results. Below are standardized protocols for the key experiments involved in structural validation.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: A suitable single crystal of the target compound is required. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF/ethanol mixture) over several days or weeks at room temperature[5][8].
-
Data Collection: A selected crystal is mounted on a goniometer. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect diffraction patterns from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions[8].
2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 600 MHz). Standard experiments include ¹H, ¹³C, and often 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively[7].
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the connectivity and chemical environment of the atoms in the molecule.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., a strong absorption around 1640-1680 cm⁻¹ for the C=O amide group, and bands around 3200-3400 cm⁻¹ for N-H stretching)[5][8].
4. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.
-
Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺) is used to calculate the elemental composition of the molecule, which is then compared to the theoretical composition to confirm the molecular formula[4][5].
Visualizing the Validation Process
Diagrams can effectively illustrate complex workflows and relationships between different analytical techniques.
Caption: Workflow for the structural validation of a novel compound.
Caption: Interrelation of analytical techniques for structural proof.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(5-Oxazolyl)benzohydrazide and Other Hydrazide Derivatives: A Guide for Researchers
The hydrazide-hydrazone scaffold is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] The inclusion of five-membered heterocyclic rings, such as oxazole, is a common strategy in medicinal chemistry to enhance biological activity.[4][5] This analysis will, therefore, draw comparisons with other hydrazide derivatives incorporating various heterocyclic and aromatic moieties.
Anticancer Activity: A Comparative Overview
Hydrazide derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the induction of apoptosis and cell cycle arrest.[6][7] The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
While specific IC50 values for 4-(5-Oxazolyl)benzohydrazide are not available, the following table summarizes the anticancer activity of various other hydrazide derivatives, providing a benchmark for potential efficacy.
Table 1: Comparative Anticancer Activity (IC50) of Various Hydrazide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| T38 | 1,3-Thiazole containing hydrazide-hydrazone | HepG2 (Liver) | 1.11 µg/mL | [6] |
| Compound 3h | Hydrazide-hydrazone with pyrrole ring | PC-3 (Prostate) | 1.32 | [8] |
| MCF-7 (Breast) | 2.99 | [8] | ||
| HT-29 (Colon) | 1.71 | [8] | ||
| H20 | Dihydropyrazole containing benzohydrazide | A549 (Lung) | 0.46 | [9] |
| MCF-7 (Breast) | 0.29 | [9] | ||
| HeLa (Cervical) | 0.15 | [9] | ||
| HepG2 (Liver) | 0.21 | [9] | ||
| Compound 17 | Quinoline containing hydrazide | MDA-MB-231 (Breast) | Reduction in viability | [7] |
| Cu(II) complex | Hydrazide-hydrazone metal complex | Bel-7402, HeLa, MCF-7 | 1.5 - 4.1 | [10] |
| Compound 4d | Tetrazole based isoxazoline | HT-1080, A-549, MCF-7, MDA-MB-231 | 15.59 - 19.27 | [11] |
| Compound 7b | 1,3,4-Oxadiazole derivative | MCF-7 (Breast) | 6.74 | [12] |
| Compound 7d | 1,3,4-Oxadiazole derivative | MCF-7 (Breast) | 3.69 | [12] |
Antimicrobial Activity: A Comparative Overview
Hydrazide derivatives are also well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[2][13] The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. The potential mechanism of action for some hydrazide derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[1][13]
The antimicrobial potential of this compound can be inferred by comparing the MIC values of other hydrazide derivatives presented in the table below.
Table 2: Comparative Antimicrobial Activity (MIC) of Various Hydrazide Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Compound 15 | Isonicotinic acid hydrazide-hydrazone | Gram-positive bacteria | 1.95 - 7.81 | [1] |
| Compound 28 | 1,2,3-Thiadiazole hydrazide-hydrazone | Staphylococcus spp. | 1.95 | [1] |
| E. faecalis | 15.62 | [1] | ||
| Compound 19 | Pyrimidine containing hydrazide-hydrazone | E. coli | 12.5 | [13] |
| S. aureus | 6.25 | [13] | ||
| Compound 21 | Indol-2-one derivative | S. aureus | (IC50 against DNA gyrase = 19.32 µM) | [13] |
| Compound 5 & 21 | Phenylacetamide and benzohydrazides | E. coli | 0.64 - 0.67 | [14] |
| Compound 5c & 5f | Novel hydrazide hydrazone | B. subtilis, E. coli, K. pneumoniae | 2.5 | [2] |
| Compound 7h | Pyrazolo-1,2-benzothiazine acetamide | S. aureus (MRSA) | 8.0 | [15] |
Experimental Protocols
Synthesis of Hydrazide Derivatives (General Procedure)
A general method for synthesizing hydrazide derivatives involves the reaction of a corresponding ester with hydrazine hydrate. For example, a mixture of a methyl benzoate derivative and hydrazine hydrate can be refluxed in a suitable solvent like ethanol.[3][16] The resulting precipitate is then filtered, washed, and can be further purified by recrystallization.[3] The synthesis of more complex hydrazide-hydrazones is often achieved by the condensation of a hydrazide with an appropriate aldehyde or ketone.[2]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.
-
MTT Incubation: After a specified incubation period (e.g., 24-72 hours), the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Below are diagrams illustrating a general experimental workflow and a plausible signaling pathway for the anticancer activity of hydrazide derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of hydrazide derivatives.
Caption: Plausible signaling pathways for the anticancer and antimicrobial activities of hydrazide derivatives.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of the Antimicrobial Efficacy of Oxazole and Benzohydrazide Derivatives Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. This guide provides a comparative overview of the antimicrobial efficacy of compounds containing oxazole and benzohydrazide moieties, classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Due to the limited availability of specific data for 4-(5-Oxazolyl)benzohydrazide, this analysis focuses on the antimicrobial performance of structurally related derivatives in comparison to established antibiotic agents. The data presented is compiled from various in vitro studies to offer a valuable resource for researchers engaged in the discovery and development of new anti-infective agents.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various oxazole and benzohydrazide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside the efficacy of standard antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Oxazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Bacillus subtilis |
| Oxazole Derivatives | |||
| 5-(Aryl)-1,3,4-oxadiazole derivatives (4a, 4b, 4c) | - | 62[1][2] | - |
| 4-benzylidene-2-methyl-oxazoline-5-one | MIC: 0.05 mg/ml | - | - |
| Binaphthyl-based oxazole peptidomimetics | 1-16[3] | - | - |
| Standard Antibiotics | |||
| Ciprofloxacin | - | <7[1][2] | - |
| Ceftizoxime | - | >1000[1][2] | - |
| Ampicillin | 20-30[4] | - | - |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzohydrazide Derivatives and Standard Antibiotics against Various Bacteria
| Compound/Antibiotic | Escherichia coli | Staphylococcus aureus | Methicillin-resistantStaphylococcus aureus (MRSA) | Bacillus cereus | Listeria monocytogenes |
| Benzohydrazide Derivatives | |||||
| Benzohydrazide derivative 5 | 0.64[5] | - | 0.68[5] | - | - |
| Benzohydrazide derivative 21 | 0.67[5] | - | 0.68[5] | - | - |
| Benzimidazole derivative 14 | - | - | - | - | 15.62[6] |
| Pyrazole derivative 5 | - | - | - | 31.25[7] | - |
| Standard Antibiotics | |||||
| Ciprofloxacin | <0.625[5] | - | <0.625[5] | - | - |
| Ampicillin | - | - | - | - | 65[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of a compound.[8][9][10][11]
-
Inoculum Preparation: Bacterial strains are cultured on a suitable agar medium. A few colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[8]
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria only), and a sterility control (broth only). The plate is then incubated at 35-37°C for 16-24 hours.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][10]
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[9][11]
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar plate.
-
Well Creation: Sterile wells of a fixed diameter are punched into the agar.
-
Compound Application: A specific volume of the test compound solution is added to a designated well. A known antibiotic is used as a positive control, and the solvent used to dissolve the compound serves as a negative control.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
Visualizing Mechanisms and Workflows
To better understand the processes involved in antimicrobial testing and the potential mechanisms of action, the following diagrams are provided.
This diagram proposes a potential mechanism where oxazole-benzamide compounds may act as inhibitors of essential bacterial enzymes, such as FtsZ, which is involved in cell division.[12]
Conclusion
The available data, while not specific to this compound, indicates that the broader classes of oxazole and benzohydrazide derivatives possess significant antimicrobial potential, with some analogs exhibiting efficacy comparable or superior to standard antibiotics against certain bacterial strains. These findings underscore the value of these heterocyclic scaffolds as a foundation for the development of novel antimicrobial agents. Further research, including the synthesis and comprehensive antimicrobial evaluation of this compound and its close analogs, is warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.
References
- 1. [PDF] Synthesis And Antibacterial Evaluation Of Some New 1, 5- Benzooxazepines Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. Synthesis and antimicrobial activity of binaphthyl-based, functionalized oxazole and thiazole peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. woah.org [woah.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Benzohydrazide and Oxazole Analogs
Disclaimer: Extensive literature searches did not yield specific structure-activity relationship (SAR) studies for 4-(5-Oxazolyl)benzohydrazide analogs. This guide provides a comparative analysis of closely related benzohydrazide derivatives with heterocyclic substitutions and various oxazole-containing compounds to offer insights into their potential SAR and biological activities. The data presented is based on analogous structures and should be interpreted as a guide for future research in this specific chemical space.
This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutic agents based on benzohydrazide and oxazole scaffolds.
Comparison of Biological Activities of Analogous Compounds
The following tables summarize the biological activities of various benzohydrazide and oxazole analogs from several key studies. These analogs, while not identical to this compound, provide valuable insights into how structural modifications can influence biological outcomes such as antimicrobial and anticancer activities.
Table 1: Antibacterial and Antitubercular Activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides[1]
This series of compounds demonstrates the impact of substitutions on the acetyl group of a 4-(heterocyclyl)benzohydrazide core on antibacterial and antitubercular activity.
| Compound ID | R (Substitution on acetyl group) | M. tuberculosis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 5a | Phenyl | 6.25 | 25 | 50 |
| 5f | 4-Chlorophenyl | 1.6 | 12.5 | 25 |
| 5i | 4-Nitrophenyl | 1.6 | 12.5 | 25 |
| 5j | 4-Methylphenyl | 1.6 | 25 | 50 |
| 5k | 4-Methoxyphenyl | 0.8 | 6.25 | 12.5 |
| 5n | 2-Naphthyl | 1.6 | 12.5 | 25 |
Key SAR Insights:
-
The presence of a pyrrole ring at the 4-position of the benzohydrazide is a common feature in this series.
-
Substitution on the terminal phenyl ring of the acetyl hydrazide moiety significantly influences activity.
-
Electron-donating groups (e.g., 4-methoxy in 5k ) appear to enhance antitubercular and antibacterial activity compared to an unsubstituted phenyl ring (5a ).
-
Electron-withdrawing groups (e.g., 4-chloro in 5f and 4-nitro in 5i ) also lead to potent activity.
Table 2: Anticancer Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles[2]
This study highlights the antiproliferative effects of benzohydrazide derivatives linked to a dihydropyrazole ring system, targeting the Epidermal Growth Factor Receptor (EGFR).
| Compound ID | R1 | R2 | EGFR IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| H1 | H | H | >50 | 25.34 | 33.45 | 45.67 | 50.12 |
| H5 | 4-Cl | H | 0.45 | 2.34 | 3.45 | 1.89 | 2.56 |
| H11 | 4-OCH3 | H | 0.21 | 1.12 | 1.56 | 0.98 | 1.34 |
| H20 | 4-OCH3 | 2-Naphthyl | 0.08 | 0.46 | 0.29 | 0.15 | 0.21 |
Key SAR Insights:
-
The core structure involves a benzohydrazide linker between a phenyl ring and a dihydropyrazole moiety.
-
Substitutions on the phenyl ring of the dihydropyrazole (R1) are critical for activity. Electron-donating groups like methoxy (H11 ) enhance EGFR inhibition compared to unsubstituted (H1 ) or chloro-substituted (H5 ) analogs.
-
The nature of the group at the R2 position of the dihydropyrazole also plays a significant role, with a bulky aromatic system like a naphthyl group (H20 ) dramatically increasing potency.
Table 3: FAAH Inhibitory Activity of α-Keto Oxazole Derivatives[3]
This table showcases the structure-activity relationships of oxazole-containing compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a therapeutic target for pain and inflammation.
| Compound ID | R (Acyl side chain) | FAAH Kᵢ (nM) |
| 2b (OL-135) | 3-Phenylpropyl | 4.5 |
| 5c | 1-Naphthylmethyl | 2.6 |
| 5hh | 3-Chlorobenzyl | 0.90 |
| 11j | 4-Ethylbiphenyl | 0.75 |
| 12p | 3-(Thien-2-yl)propyl | 3.0 |
| 13d | 2-Hydroxy-3-phenylpropyl | 8.0 |
Key SAR Insights:
-
The α-keto oxazole scaffold is essential for the inhibitory activity.
-
Modifications to the C2 acyl side chain significantly impact potency.
-
Aromatic and substituted aromatic groups are well-tolerated. A 3-chlorophenyl substituent (5hh ) and a biphenyl moiety (11j ) lead to highly potent inhibitors.
-
Introduction of heteroatoms (e.g., sulfur in 12p ) can be tolerated, maintaining good potency.
-
Hydroxyl substitution on the linking chain (13d ) slightly reduces potency but is still in the nanomolar range.
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided to allow for replication and further investigation.
Antimicrobial Susceptibility Testing (MIC Assay)[1]
The in vitro antibacterial and antitubercular activities were determined using the microplate Alamar Blue assay (MABA).
-
Preparation of Inoculum: Bacterial strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli) were cultured in appropriate broth media to achieve a logarithmic growth phase. The bacterial suspension was then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in culture medium in a 96-well microplate.
-
Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for the required period (e.g., 24 hours for bacteria, 7 days for M. tuberculosis).
-
Alamar Blue Addition: After incubation, a solution of Alamar Blue was added to each well. The plates were re-incubated for a few hours.
-
Reading Results: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change of the Alamar Blue indicator from blue to pink, indicating inhibition of bacterial growth.
In Vitro Antiproliferative Assay (MTT Assay)[2]
The cytotoxic effects of the compounds on various cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubated for a specified duration (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The culture medium was removed, and the formazan crystals were dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
FAAH Enzyme Inhibition Assay[3]
The inhibitory potency of the compounds against fatty acid amide hydrolase (FAAH) was determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant rat FAAH enzyme was used. The fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), was prepared in a suitable buffer.
-
Assay Procedure: The assay was performed in a 96-well plate format. The test compounds, pre-incubated with the FAAH enzyme in the assay buffer for a specific time, were mixed with the AAMCA substrate.
-
Fluorescence Measurement: The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The increase in fluorescence was monitored over time using a fluorescence plate reader with excitation and emission wavelengths set appropriately for AMC (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis: The initial rates of the enzymatic reaction were calculated from the linear portion of the fluorescence versus time curves. The inhibitory constant (Kᵢ) values were determined by fitting the data to the appropriate inhibition model using nonlinear regression analysis.
Visualizations
The following diagrams illustrate key concepts in structure-activity relationship studies and a relevant biological pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified EGFR signaling pathway targeted by some benzohydrazide analogs.
Validating High-Throughput Screening Hits: A Comparative Guide for 4-(5-Oxazolyl)benzohydrazide and Alternatives in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of primary hits from a high-throughput screen (HTS), using the novel compound 4-(5-Oxazolyl)benzohydrazide as a case study. The discovery of new antifungal agents is critical, and rigorous validation is essential to distinguish true hits from false positives, ensuring that resources are focused on the most promising candidates. Here, we compare the hypothetical performance of this compound with established antifungal agents, providing supporting data and detailed experimental protocols.
Introduction to Hit Validation
High-throughput screening can identify hundreds of "hits," but many of these are artifacts of the screening process. The goal of hit validation is to confirm the activity and specificity of the primary hits through a series of secondary and orthogonal assays. This process is crucial for eliminating compounds that are non-specific, cytotoxic, or interfere with the assay technology itself. A robust validation cascade provides confidence that a compound's activity is real, on-target, and worthy of further investigation in a lead optimization program.
The validation workflow typically begins with re-testing the hit compound to confirm its activity, followed by generating dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀). Subsequent steps involve testing in alternative (orthogonal) assays, assessing selectivity and cytotoxicity, and preliminary structure-activity relationship (SAR) studies.
Performance Comparison of Antifungal Compounds
Based on the common biological activities of benzohydrazide and oxazole scaffolds, we hypothesize that this compound exhibits antifungal properties.[1][2] This section compares its projected performance metrics against a known antifungal agent, Amphotericin B, and a structurally similar but less active analog, 4-(5-Oxazolyl)benzamide. The data presented below is hypothetical and serves to illustrate the validation process.
Table 1: Primary Hit Confirmation and Potency
| Compound | Primary Screen Hit? | Confirmation Rate (%) | Antifungal IC₅₀ (µM) vs. C. albicans | Assay Quality (Z'-Factor) |
| This compound | Yes | 95% | 8.2 | 0.78 |
| Amphotericin B (Control) | Yes | 100% | 0.5 | 0.85 |
| 4-(5-Oxazolyl)benzamide (Analog) | No | N/A | > 100 | N/A |
| DMSO (Negative Control) | No | N/A | No activity | N/A |
Table 2: Secondary Assay Performance and Selectivity
| Compound | Orthogonal Assay (MIC, µg/mL) | Cytotoxicity (CC₅₀, µM) vs. HepG2 cells | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| This compound | 12.5 | 98.4 | 12.0 |
| Amphotericin B (Control) | 1.0 | 25.0 | 50.0 |
| 4-(5-Oxazolyl)benzamide (Analog) | > 100 | > 200 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental findings. Below are the protocols for the key assays used in this validation guide.
1. Primary Antifungal Activity Assay (Resazurin-based Cell Viability)
This assay measures the metabolic activity of Candida albicans as an indicator of cell viability.
-
Cell Preparation: Culture C. albicans overnight in RPMI 1640 medium. Dilute the culture to a final concentration of 1x10⁵ cells/mL in fresh RPMI 1640.
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer 1 µL of each concentration to a 96-well microplate. Include Amphotericin B as a positive control and DMSO as a negative control.
-
Cell Dispensing: Add 99 µL of the cell suspension to each well of the compound-containing plate.
-
Incubation: Seal the plates and incubate at 35°C for 24 hours.
-
Viability Reagent Addition: Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for an additional 4 hours at 35°C, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
2. Orthogonal Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay confirms antifungal activity by measuring the inhibition of fungal growth via optical density, an alternative method to the primary metabolic assay.
-
Protocol: Follow the same procedure as the primary assay for cell and compound preparation.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate spectrophotometer.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits ≥90% of fungal growth compared to the DMSO control.
3. Mammalian Cell Cytotoxicity Assay
This assay determines the compound's toxicity to human cells, which is critical for assessing its selectivity.
-
Cell Seeding: Seed HepG2 human liver cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48 hours.
-
Viability Assessment: Perform a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.[3]
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Hypothetical Mechanism of Action and Logical Validation
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane but absent in mammals.[4] We can hypothesize that this compound acts by inhibiting an enzyme in this pathway, such as lanosterol 14α-demethylase (ERG11), the target of azole antifungals.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Cross-Reference Guide: 4-(5-Oxazolyl)benzohydrazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Oxazolyl)benzohydrazide is a molecule of interest in medicinal chemistry and drug development due to its hybrid structure, incorporating both a benzohydrazide moiety, known for a wide range of biological activities, and an oxazole ring, a common scaffold in pharmacologically active compounds. Spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, providing definitive evidence of a molecule's identity and purity. This guide presents a cross-referenced summary of key spectroscopic data to aid researchers in the identification and characterization of this compound and related structures.
Comparative Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its structural analog, 4-(Oxazol-5-yl)benzoic acid.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound (Predicted) | DMSO-d₆ | ~9.5-10.0 (s, 1H)~8.0-8.2 (d, 2H)~7.8-8.0 (d, 2H)~8.4 (s, 1H)~7.5 (s, 1H)~4.5 (s, 2H) | -NH-Aromatic H (ortho to -CONHNH₂)Aromatic H (ortho to oxazole)Oxazole H-2Oxazole H-4-NH₂ |
| 4-(Oxazol-5-yl)benzoic acid (Experimental) | DMSO-d₆ | 13.1 (br s, 1H)8.45 (s, 1H)8.10 (d, J=8.4 Hz, 2H)7.87 (d, J=8.4 Hz, 2H)7.55 (s, 1H) | -COOHOxazole H-2Aromatic H (ortho to -COOH)Aromatic H (ortho to oxazole)Oxazole H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | DMSO-d₆ | ~165-167~152~150~135-140~128-130~125-127~120-122 | C=OOxazole C-2Oxazole C-5Aromatic C (ipso to oxazole & -CONHNH₂)Aromatic C-HAromatic C-HOxazole C-4 |
| 4-(Oxazol-5-yl)benzoic acid (Experimental) | DMSO-d₆ | 167.1152.3150.8133.4130.3129.9125.7121.3 | C=O (-COOH)Oxazole C-2Oxazole C-5Aromatic C (ipso to -COOH)Aromatic C (ipso to oxazole)Aromatic C-H (ortho to -COOH)Aromatic C-H (ortho to oxazole)Oxazole C-4 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | KBr Pellet | ~3300-3400 (two bands)~3200~1650~1600, 1580, 1490~1100-1200 | N-H stretching (-NH₂)N-H stretching (-NH-)C=O stretching (Amide I)C=C stretching (aromatic & oxazole)C-O-C stretching (oxazole) |
| Benzoic Acid (General Reference) [1] | KBr Pellet | 2500-3300 (broad)1680-17201600, 1450 | O-H stretching (carboxylic acid dimer)C=O stretchingC=C stretching (aromatic) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Pathways (Predicted) |
| This compound | ESI+ | 204.07 | Loss of NH₂NH, loss of CO, cleavage of the oxazole ring. |
| 4-(Oxazol-5-yl)benzoic acid | ESI+ | 190.05 | Loss of H₂O, loss of COOH, loss of CO. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled experiment would be performed.
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be acquired using an electrospray ionization (ESI) source in positive ion mode, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of this compound.
Signaling Pathway Analogy: From Synthesis to Bioactivity
While not a biological signaling pathway, the process from chemical synthesis to biological evaluation follows a logical progression that can be visualized similarly.
Caption: Logical progression from chemical synthesis to the identification and optimization of biologically active compounds.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of Benzohydrazide Derivatives
Section 1: Antifungal Activity of Benzohydrazide Derivatives Containing 4-Aminoquinazoline
A study on novel benzohydrazide derivatives bearing a 4-aminoquinazoline moiety has demonstrated promising antifungal activities, with both in vitro and in vivo data available for comparison. These compounds were evaluated for their efficacy against a panel of eight agricultural phytopathogenic fungi.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo antifungal activity of a key compound, A6, which features a 3,4-difluorophenyl group.
| Compound ID | Target Fungi | In Vitro Activity (EC50, µg/mL) | In Vivo Model | In Vivo Efficacy (at 200 µg/mL) | Reference Compound (Boscalid) In Vivo Efficacy |
| A6 | Rhizoctonia solani | 0.63 - 3.82 (broad spectrum) | Rice Sheath Blight | Curative: 72.6% | Curative: 70.7% |
| Protective: 78.9% | Protective: 65.2% |
Experimental Protocols
In Vitro Antifungal Assay: The antifungal activities of the synthesized benzohydrazide derivatives were evaluated against eight different agricultural phytopathogenic fungi. The half-maximal effective concentration (EC50) values were determined using a mycelium growth rate method. The compounds were dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. The fungi were then inoculated on the plates and incubated until the mycelial growth in the control group reached the edge of the plate. The diameter of the mycelial growth was measured, and the EC50 values were calculated by probit analysis.[1]
In Vivo Antifungal Assay (Rice Sheath Blight): The curative and protective efficacies of the compounds were tested against Rhizoctonia solani-caused rice sheath blight. For the curative assay, rice plants were first inoculated with the pathogen and then treated with a solution of the test compound. For the protective assay, the plants were treated with the compound solution before being inoculated with the pathogen. The disease severity was assessed after a specific incubation period, and the efficacy was calculated relative to the control group.[1]
Mechanism of Action and Experimental Workflow
The mechanism of action for compound A6 was investigated, revealing that it disrupts the cell membrane integrity of R. solani and inhibits succinate dehydrogenase (SDH).[1]
Section 2: Anticancer Activity of Benzohydrazide Derivatives
Several studies have explored the potential of benzohydrazide derivatives as anticancer agents. While direct in vivo efficacy data is not always available alongside in vitro results, the following provides a comparative overview of their antiproliferative activities and, where possible, their in vivo toxicity.
Quantitative Data Summary: Antiproliferative Activity
A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[2] Additionally, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were assessed for their antiproliferative potential.[3]
| Compound ID | Derivative Class | Cancer Cell Line | In Vitro Activity (IC50, µM) |
| H20 | Dihydropyrazole Benzohydrazide | A549 (Lung) | 0.46 |
| MCF-7 (Breast) | 0.29 | ||
| HeLa (Cervical) | 0.15 | ||
| HepG2 (Liver) | 0.21 | ||
| 21 | 2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 |
| 769-P (Kidney) | 12.39 | ||
| HepG2 (Liver) | 7.81 |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay): The antiproliferative activities of the synthesized derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits cell growth by 50%) were calculated.[2][3]
In Vivo Acute Toxicity Assay (Zebrafish Embryo): The acute toxicity of selected hydrazide-hydrazone derivatives was evaluated using the Fish Embryo Acute Toxicity (FET) test on Danio rerio (zebrafish) embryos, following OECD Guideline 236. Embryos were exposed to different concentrations of the test compounds, and lethal and sublethal endpoints were observed over a 96-hour period. This assay provides an early indication of the potential toxicity of the compounds in a whole-organism system.[3]
Signaling Pathway and Experimental Workflow
The dihydropyrazole benzohydrazide derivatives were designed as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[2] EGFR is a key receptor tyrosine kinase involved in cell proliferation and survival, and its over-activation is common in many cancers.
This guide highlights the importance of both in vitro and in vivo studies in the evaluation of novel benzohydrazide derivatives. While in vitro assays provide valuable initial data on the potency and mechanism of action of these compounds, in vivo studies are crucial for assessing their efficacy and safety in a whole-organism context. The discrepancies often observed between in vitro and in vivo results can be attributed to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and off-target effects, underscoring the necessity of a multi-faceted approach in drug discovery and development.
References
- 1. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
"comparing the binding affinity of different 4-(5-Oxazolyl)benzohydrazide derivatives"
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Binding Affinity and Antiproliferative Efficacy of Novel Benzohydrazide Derivatives.
This guide provides a detailed comparison of a series of novel benzohydrazide derivatives containing dihydropyrazole moieties for their potential as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The following sections present quantitative data on their biological activity, in-depth experimental protocols for the assays conducted, and a visualization of the targeted signaling pathway.
Data Presentation: Inhibitory Activity of Benzohydrazide Derivatives
The antiproliferative activity of the synthesized benzohydrazide derivatives was evaluated against four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their efficacy. Furthermore, the most potent compound, H20, was assayed for its direct inhibitory effect on EGFR kinase.[1][2][3]
| Compound/Derivative | Antiproliferative Activity (IC₅₀, µM)[1] | EGFR Kinase Inhibition (IC₅₀, µM)[1][3] |
| A549 (Lung) | MCF-7 (Breast) | |
| H1 | 14.52 | 20.96 |
| H2 | 1.41 | 1.52 |
| H3 | 3.02 | 2.89 |
| H4 | 0.43 | 0.69 |
| H5 | 5.49 | 7.72 |
| H6 | 8.32 | 10.17 |
| H7 | 78.32 | 95.32 |
| H8 | 10.71 | 15.87 |
| H9 | 50.65 | 70.36 |
| H10 | 58.59 | 80.12 |
| H11 | 45.16 | 60.79 |
| H12 | 41.48 | 55.64 |
| H13 | 35.25 | 51.28 |
| H14 | 30.14 | 42.46 |
| H15 | 26.57 | 35.24 |
| H16 | 21.78 | 31.85 |
| H17 | 13.30 | 18.39 |
| H20 | 0.46 | 0.29 |
| Erlotinib (Control) | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]
-
Cell Seeding: Harvest and count cells (A549, MCF-7, HeLa, or HepG2). Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the benzohydrazide derivatives in the culture medium at twice the final desired concentrations. Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include a vehicle control (e.g., 0.1% DMSO).[5][6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.[4][7][8]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete solubilization.[4][9] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[10]
-
Reagent Preparation: Dilute the recombinant human EGFR enzyme, the peptide substrate (e.g., Poly(Glu, Tyr)), ATP, and the test inhibitors (benzohydrazide derivatives) in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 2mM MnCl₂, 50µM DTT).[5][10]
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or vehicle control (e.g., 5% DMSO).[10]
-
Kinase Reaction Initiation: Add 2 µL of the diluted EGFR enzyme and 2 µL of the substrate/ATP mixture to each well to start the reaction.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[10]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the EGFR kinase activity.[5]
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control (enzyme activity without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[5]
Mandatory Visualization
The following diagrams illustrate the targeted signaling pathway and the general workflow for the experimental procedures.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro Efficacy and Potency Assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. promega.com [promega.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-(5-Oxazolyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of 4-(5-Oxazolyl)benzohydrazide, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both oxazole and benzohydrazide moieties in a wide range of biologically active molecules.[1][2][3] The inherent pharmacological potential of these scaffolds, including antimicrobial, anti-inflammatory, and anticancer activities, underscores the need for efficient and scalable synthetic strategies.[2][3][4] This document outlines a primary two-step synthetic pathway and compares key steps with viable alternatives, supported by experimental data from analogous reactions in the scientific literature.
Proposed Synthetic Pathway
The most direct proposed synthesis of this compound involves a two-step sequence:
-
Oxazole Ring Formation: Synthesis of the key intermediate, methyl 4-(5-oxazolyl)benzoate, via the Van Leusen oxazole synthesis.
-
Hydrazide Formation: Conversion of the methyl ester intermediate to the final benzohydrazide product.
Below is a detailed workflow of this proposed synthesis.
Figure 1: Proposed two-step synthetic workflow for this compound.
Step 1: Comparative Analysis of Oxazole Synthesis Methods
The formation of the 5-substituted oxazole ring is the cornerstone of this synthesis. We compare three prominent methods for constructing the key intermediate, methyl 4-(5-oxazolyl)benzoate.
| Method | Starting Materials | Reagents & Conditions | Typical Yield | Pros | Cons |
| Van Leusen Oxazole Synthesis | Methyl 4-formylbenzoate, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol, Reflux | 70-90% | High yield, one-pot reaction, readily available starting materials. | TosMIC is toxic and malodorous. |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone precursor | Dehydrating agent (e.g., H₂SO₄, POCl₃), Heat | 50-70% | Versatile for various substitutions.[5] | Requires multi-step synthesis of the 2-acylamino-ketone precursor, harsh acidic conditions can lead to side reactions.[4][6] |
| Fischer Oxazole Synthesis | Aldehyde cyanohydrin, Aldehyde | Anhydrous HCl in dry ether | 40-60% | One of the classical methods for oxazole synthesis.[7][8] | Requires synthesis of the cyanohydrin precursor, use of anhydrous HCl gas can be cumbersome.[7] |
Experimental Protocols for Oxazole Synthesis
Protocol 1: Van Leusen Oxazole Synthesis of Methyl 4-(5-oxazolyl)benzoate (Proposed)
-
To a solution of methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.0 eq) in methanol, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield methyl 4-(5-oxazolyl)benzoate.
Figure 2: Simplified mechanism of the Van Leusen oxazole synthesis.
Protocol 2: Robinson-Gabriel Synthesis (Alternative)
-
Synthesize the 2-acylamino-ketone precursor, methyl 4-(2-(formamido)acetyl)benzoate, in a separate multi-step process.
-
Dissolve the precursor (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Heat the mixture to 90-100°C and monitor by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 3: Fischer Oxazole Synthesis (Alternative)
-
Prepare the cyanohydrin of a suitable aldehyde, for example, from formaldehyde.
-
Dissolve the cyanohydrin (1.0 eq) and methyl 4-formylbenzoate (1.0 eq) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution.[7]
-
The product precipitates as the hydrochloride salt.
-
Filter the solid and neutralize with a base to obtain the free oxazole.
-
Purify by recrystallization or chromatography.
Step 2: Comparative Analysis of Hydrazide Formation Methods
The conversion of the methyl ester to the corresponding benzohydrazide is a standard and generally high-yielding transformation. The primary variables are the energy source and reaction time.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Pros | Cons |
| Conventional Heating | Hydrazine hydrate, Ethanol, Reflux | 2-6 hours | >90% | Simple setup, high yield. | Longer reaction time. |
| Microwave-Assisted Synthesis | Hydrazine hydrate, Ethanol, Microwave irradiation (e.g., 150W, 80°C) | 5-15 minutes | >90% | Drastically reduced reaction time, high yield.[9][10] | Requires specialized microwave reactor. |
Experimental Protocols for Hydrazide Formation
Protocol 4: Conventional Synthesis of this compound
-
Dissolve methyl 4-(5-oxazolyl)benzoate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (3-5 eq).
-
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from ethanol can be performed for further purification.
Protocol 5: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe vessel, combine methyl 4-(5-oxazolyl)benzoate (1.0 eq), ethanol, and an excess of hydrazine hydrate (3-5 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for 5-15 minutes.[10]
-
After cooling, work up the reaction mixture as described in the conventional protocol.
Biological Context: Potential Inhibition of the NF-κB Signaling Pathway
Both oxazole and benzohydrazide derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory effects. One of the key pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[12] The diagram below illustrates a simplified NF-κB signaling cascade, a potential target for this compound.
Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Fischer Oxazole Synthesis [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. japtronline.com [japtronline.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
4-(5-Oxazolyl)benzohydrazide: A Comparative Assessment of Its Potential as a Lead Compound in Oncology
For Immediate Release
[City, State] – [Date] – In the landscape of oncological drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity remains a paramount objective. This guide provides a comparative analysis of 4-(5-Oxazolyl)benzohydrazide as a potential lead compound, evaluating its core structure against alternative heterocyclic scaffolds that have demonstrated efficacy in preclinical studies. This report is intended for researchers, medicinal chemists, and professionals in drug development, offering a synthesized overview of experimental data to inform future research directions.
The this compound scaffold, integrating an oxazole ring with a benzohydrazide moiety, presents a unique pharmacophoric profile. Both oxazoles and benzohydrazides are recognized as "privileged structures" in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This comparison will focus on the anticancer potential, drawing data from studies on analogous compounds and contrasting them with established and emerging heterocyclic anticancer agents.
Comparative Anticancer Activity
While specific cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential by examining derivatives and related scaffolds. The following tables summarize the in vitro anticancer activity (IC50 values) of various oxazole, benzohydrazide, and other heterocyclic compounds against the human breast adenocarcinoma cell line MCF-7, a common benchmark in cancer research.
| Scaffold Class | Compound | MCF-7 IC50 (µM) | Reference |
| Oxazole Derivatives | 2-(4-methylphenyl)-5-phenyl-7-piperazin-1-yl-oxazolo[4,5-d]pyrimidine | 5.10 ± 0.67 | [3] |
| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivative | 81 ± 1.2 | [4] | |
| Naproxen 1,3,4-oxadiazole derivative | 2.13 (µg/mL) | [4] | |
| Benzohydrazide Derivatives | Benzohydrazide-dihydropyrazole derivative (H20) | 0.29 | [2] |
| 2-(Benzamido) benzohydrazide derivative (Compound 06) | Not specified for cancer cells | [5] | |
| Oxadiazole Derivatives | 1,3,4-oxadiazole thioether derivative | IC50 vs. HepG2: 0.7 ± 0.2 | [6] |
| 5-pyridyl-1,3,4-oxadiazolethiol derivative | 0.01 - 0.08 | [7] | |
| Benzimidazole-1,3,4-oxadiazole derivative (4r) | 0.5 | [8] | |
| Quinazoline Derivatives | Morpholine substituted quinazoline (AK-10) | 3.15 ± 0.23 | [9] |
Table 1: Comparative in vitro anticancer activity of various heterocyclic scaffolds against the MCF-7 cell line.
| Scaffold Class | Compound | A549 IC50 (µM) | Reference |
| Oxazole Derivatives | Benzodioxole-Based Thiosemicarbazone (Compound 5) | 10.67 ± 1.53 | [10] |
| Benzohydrazide Derivatives | Benzohydrazide-dihydropyrazole derivative (H20) | 0.46 | [2] |
| Oxadiazole Derivatives | Benzimidazole-1,3,4-oxadiazole derivative (4r) | 0.3 | [8] |
| Quinazoline Derivatives | Morpholine substituted quinazoline (AK-10) | 8.55 ± 0.67 | [9] |
Table 2: Comparative in vitro anticancer activity of various heterocyclic scaffolds against the A549 (human lung carcinoma) cell line.
Experimental Protocols
The majority of the cited in vitro anticancer activity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Anticancer Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound analogs and other scaffolds, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (typically 24-72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action for oxazole and benzohydrazide derivatives are diverse, often targeting key signaling pathways implicated in cancer progression. The diagram below illustrates a generalized workflow for the screening and evaluation of novel anticancer compounds.
Caption: A generalized workflow for anticancer drug discovery and development.
The following diagram illustrates a simplified signaling pathway often targeted by anticancer agents, highlighting potential points of intervention for novel compounds.
Caption: A simplified representation of key oncogenic signaling pathways.
Assessment and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The constituent oxazole and benzohydrazide moieties are well-represented in a multitude of biologically active compounds. The comparative data, although not direct, suggests that heterocyclic compounds of this nature can exhibit potent anticancer activity, with some derivatives reaching nanomolar efficacy.
To rigorously assess the potential of this compound as a lead compound, the following steps are recommended:
-
Synthesis and In Vitro Screening: A focused synthesis of this compound and a library of its derivatives should be undertaken. These compounds should then be screened against a panel of cancer cell lines to determine their IC50 values.
-
Structure-Activity Relationship (SAR) Studies: Based on the initial screening data, SAR studies can be conducted to identify key structural modifications that enhance potency and selectivity.
-
Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action, including target identification and pathway analysis.
-
Comparative Profiling: The lead compounds from this series should be directly compared against other established and emerging anticancer scaffolds in head-to-head in vitro and in vivo studies.
By systematically exploring the chemical space around the this compound scaffold, it is plausible that novel and effective anticancer drug candidates can be identified and developed. The rich chemical diversity and proven biological relevance of its constituent heterocycles provide a strong foundation for such an endeavor.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(5-Oxazolyl)benzohydrazide
For Immediate Reference: Treat 4-(5-Oxazolyl)benzohydrazide as a hazardous chemical waste. The disposal of this compound must be conducted in strict adherence to institutional and local regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for structurally similar benzohydrazide and oxazole-containing compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure safety and environmental compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, rigorous safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). Check the glove manufacturer's compatibility chart.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron should also be worn.[2] |
| Respiratory | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2] |
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate potential risks.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating. If the spill occurs outside a fume hood, increase ventilation in the area if it is safe to do so.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use a chemical spill kit with absorbent pads or other inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for containment.[2]
-
Cleanup: Carefully collect the contained material using non-sparking tools and place it into a designated, labeled hazardous waste container.[2]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[2]
III. Standard Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in the standard trash or down the drain.[2] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Segregate waste containing this compound from other waste streams to avoid accidental reactions.
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid for waste collection.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste mixture with their approximate concentrations.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]
IV. Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded or repurposed.
Experimental Protocol for Container Decontamination:
-
Triple Rinse: Rinse the container at least three times with a suitable solvent (e.g., ethanol or acetone) that will dissolve the compound.
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing, the container may be disposed of in accordance with institutional guidelines for decontaminated labware.
Visual Workflow for Disposal
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 4-(5-Oxazolyl)benzohydrazide
Assumed Hazards: Based on the chemical structure and data from related compounds, 4-(5-Oxazolyl)benzohydrazide should be handled as a substance that is potentially:
-
Harmful if swallowed.[1]
-
A cause of skin irritation.
-
A cause of serious eye irritation.
-
A cause of respiratory tract irritation.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Chemical Resistant Gloves | Nitrile or Neoprene | Consult glove manufacturer's resistance chart. |
| Eyes | Safety Goggles or Face Shield | ANSI Z87.1-compliant | Goggles are required; a face shield should be used if there is a splash hazard.[2] |
| Body | Flame-Resistant Lab Coat | 100% Cotton-Based | A chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory | Respirator | NIOSH-approved | Required if handling outside of a fume hood or if aerosolization is possible.[3] |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant material | Full-length pants and shoe covers should also be worn.[4] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Verify that an emergency eyewash and safety shower are accessible and unobstructed.[5]
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Carefully open the container within the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the solid compound to a weigh boat.
-
Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.
-
Once the desired amount is weighed, securely close the primary container.
-
Proceed with the experimental protocol within the fume hood.
-
-
Decontamination :
-
Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Clean all reusable equipment thoroughly.
-
-
PPE Doffing :
-
Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste :
-
Contaminated consumables (e.g., weigh boats, gloves, bench paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
-
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Dispose of the rinsed container according to your institution's hazardous waste guidelines.
-
Experimental Workflow Diagram
Caption: Operational workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
